molecular formula C8H7BrN2S B1498863 (6-Bromobenzo[d]thiazol-2-yl)methanamine CAS No. 1176714-51-4

(6-Bromobenzo[d]thiazol-2-yl)methanamine

Cat. No.: B1498863
CAS No.: 1176714-51-4
M. Wt: 243.13 g/mol
InChI Key: AZUIOPKOUGBGNZ-UHFFFAOYSA-N
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Description

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromobenzo[d]thiazol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromobenzo[d]thiazol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUIOPKOUGBGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653465
Record name 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176714-51-4
Record name 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Bromobenzo[d]thiazol-2-yl)methanamine structural characterization and analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization and Analysis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Introduction

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a substituted benzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The benzothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The introduction of a bromine atom at the 6-position and a methanamine group at the 2-position of the benzothiazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the structural characterization and analysis of (6-Bromobenzo[d]thiazol-2-yl)methanamine, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited, this paper will draw upon established methodologies and data from closely related analogs to provide a robust framework for its analysis.

Synthesis and Purification

A plausible synthetic route to (6-Bromobenzo[d]thiazol-2-yl)methanamine can be inferred from the synthesis of related compounds. One common strategy involves the modification of a pre-formed 6-bromobenzothiazole core. For instance, the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been reported, which could serve as a precursor.[3] A potential pathway could involve the reduction of a 2-cyano or 2-carboxamido-6-bromobenzothiazole.

Postulated Synthetic Pathway

Synthesis_Pathway A 6-Bromobenzo[d]thiazole-2-carbonitrile C Reduction (e.g., LiAlH4 or catalytic hydrogenation) A->C B (6-Bromobenzo[d]thiazol-2-yl)methanamine C->B

Caption: Postulated synthetic route to (6-Bromobenzo[d]thiazol-2-yl)methanamine.

General Purification Protocol

Purification of the final compound is critical to ensure the removal of unreacted starting materials, byproducts, and residual solvents. A standard protocol would involve the following steps:

  • Extraction: Following the reaction, the crude product would be worked up using a suitable solvent extraction procedure.

  • Chromatography: Column chromatography using silica gel is a common and effective method for purifying benzothiazole derivatives. A gradient elution system, for example, with ethyl acetate and hexane, would likely be employed to separate the target compound from impurities.

  • Recrystallization: The purified compound can be further refined by recrystallization from an appropriate solvent to yield a crystalline solid.

Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural characterization of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis Synthesized_Compound (6-Bromobenzo[d]thiazol-2-yl)methanamine NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR IR FTIR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS XRay X-ray Crystallography (if crystalline) Synthesized_Compound->XRay

Caption: Workflow for the structural characterization of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the analysis of similar benzothiazole structures, the following proton signals are anticipated for (6-Bromobenzo[d]thiazol-2-yl)methanamine.[2][4]

Predicted Chemical Shift (δ, ppm) Multiplicity Provisional Assignment
~7.8-8.0DoubletAromatic H (H-4)
~7.6-7.8Doublet of doubletsAromatic H (H-5)
~7.9-8.1SingletAromatic H (H-7)
~4.0-4.2SingletMethylene protons (-CH₂-)
~1.5-2.5Broad SingletAmine protons (-NH₂)

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The amine protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Provisional Assignment
~165-170C2 (thiazole ring)
~150-155C8a (bridgehead)
~135-140C4a (bridgehead)
~125-130C4
~120-125C5
~115-120C6 (C-Br)
~120-125C7
~45-50Methylene carbon (-CH₂)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Frequency Range (cm⁻¹) Vibration Functional Group
3300-3500N-H stretchPrimary amine (-NH₂)
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H (-CH₂-)
~1600N-H bendPrimary amine (-NH₂)
1450-1580C=C and C=N stretchAromatic and thiazole rings
1000-1100C-N stretchAmine
500-700C-Br stretchAryl bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For (6-Bromobenzo[d]thiazol-2-yl)methanamine, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) and the (M+2)⁺ peak should be of approximately equal intensity.[5]

Expected Molecular Ion:

  • [M]⁺: C₈H₇⁷⁹BrN₂S

  • [M+2]⁺: C₈H₇⁸¹BrN₂S

X-ray Crystallography

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.[6][7] The crystal structure of the closely related 6-bromo-1,3-benzothiazol-2-amine reveals a planar benzothiazole core.[6] It is expected that (6-Bromobenzo[d]thiazol-2-yl)methanamine would also exhibit a largely planar benzothiazole system.

Conclusion

References

  • Benchchem.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC. (2026, January 30).
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2- aminobenzothiazoles. The Royal Society of Chemistry.
  • Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and...
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIV
  • (PDF)
  • Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] - PMC.
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
  • 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ).
  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica.
  • 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one - PMC.
  • Application Note: Spectroscopic Characterization of 6-Methylbenzo[d]thiazol-2(3H)-one - Benchchem.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry.
  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Publishing. (2024, June 27).
  • Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis - Benchchem.
  • (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)
  • Efficient Synthesis of Hydroxy-Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as - Semantic Scholar. (2020, March 31).
  • 3 - BJOC - Search Results. (2024, January 17).
  • yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - FLORE. (2023, February 10).
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI. (2025, February 26).
  • 4-(7-Bromobenzo[d][1][4]thiadiazol-4-yl)morpholine - MDPI.

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD.
  • (6-Bromobenzo[d]thiazol-2-yl)methanamine 250mg - Dana Bioscience.
  • 6 Bromo MDMA - mzCloud. (2017, February 17).

Sources

Spectroscopic data (NMR, IR, MS) of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (6-Bromobenzo[d]thiazol-2-yl)methanamine, a significant heterocyclic compound within the benzothiazole class. Benzothiazole derivatives are of high interest in the pharmaceutical industry due to their wide range of potent biological activities.[1] This document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data for (6-Bromobenzo[d]thiazol-2-yl)methanamine, this guide leverages spectroscopic data from closely related and well-documented benzothiazole analogues to provide a robust predictive framework.[2][3][4][5] The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a privileged bicyclic heterocyclic system that is a cornerstone in medicinal chemistry.[1] Compounds bearing this nucleus have demonstrated a wide spectrum of therapeutic applications.[1][6] The specific substitution at various positions on the benzothiazole ring can significantly modulate the biological activity of the resulting molecule.[1] (6-Bromobenzo[d]thiazol-2-yl)methanamine combines the benzothiazole core with a bromine atom at the 6-position and a methanamine group at the 2-position. The presence of the bromine atom can enhance lipophilicity and may act as a handle for further synthetic modifications, such as cross-coupling reactions.[7][8] The aminomethyl group at the 2-position can serve as a key pharmacophoric feature, potentially interacting with biological targets through hydrogen bonding.

A thorough structural elucidation using a combination of spectroscopic techniques is paramount for ensuring the identity and purity of such compounds, which is a critical step in the drug discovery and development pipeline. This guide provides an in-depth analysis of the expected spectroscopic signatures of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

compound_and_workflow cluster_compound Chemical Structure cluster_workflow Analytical Workflow compound_img caption (6-Bromobenzo[d]thiazol-2-yl)methanamine synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Structure of (6-Bromobenzo[d]thiazol-2-yl)methanamine and its analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[2] For (6-Bromobenzo[d]thiazol-2-yl)methanamine, both ¹H and ¹³C NMR will provide characteristic signals that confirm its structure.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzothiazole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for (6-Bromobenzo[d]thiazol-2-yl)methanamine

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~8.1Doublet (d)1HAr-H (H-7)
~7.8Doublet (d)1HAr-H (H-4)
~7.5Doublet of Doublets (dd)1HAr-H (H-5)
~4.2Singlet (s)2H-CH₂-NH₂
~2.5 (broad)Singlet (s)2H-NH₂

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures. For instance, in 6-bromo-N,N-diethylbenzo[d]thiazol-2-amine, the aromatic protons appear in the range of 7.3-7.7 ppm.[3] The electron-withdrawing nature of the thiazole ring and the bromine atom will deshield the aromatic protons, causing them to resonate at a lower field. The H-7 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing nitrogen and sulfur atoms of the thiazole ring. The methylene protons adjacent to the electron-withdrawing benzothiazole ring will also be deshielded. The amine protons often appear as a broad singlet and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (6-Bromobenzo[d]thiazol-2-yl)methanamine

Predicted Chemical Shift (δ) ppmAssignment
~170C-2 (C=N)
~153Aromatic C
~135Aromatic C
~129Aromatic C
~125Aromatic C
~122Aromatic C
~118Aromatic C (C-Br)
~45-CH₂-

Causality Behind Predictions: The chemical shifts are predicted based on data from related 6-brominated benzothiazoles.[3][4] The C-2 carbon, being part of the C=N bond within the thiazole ring, is expected to be significantly downfield. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect. The methylene carbon will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation: Dissolve 5-10 mg of purified (6-Bromobenzo[d]thiazol-2-yl)methanamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

nmr_workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument High-Field NMR Spectrometer (≥400 MHz) sample_prep->instrument h1_acq ¹H NMR Acquisition (0-12 ppm, with TMS) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) instrument->c13_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->data_proc c13_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->spectral_analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Data

Table 3: Predicted Principal IR Absorption Bands for (6-Bromobenzo[d]thiazol-2-yl)methanamine

Predicted Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3400-3200Medium, BroadN-H Stretch (Amine)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-CH₂-)
~1610MediumC=N Stretch (Thiazole)
~1580MediumC=C Stretch (Aromatic)
~1450Medium-CH₂- Bend
~820StrongC-H Out-of-plane Bend (Aromatic)
~700MediumC-Br Stretch

Causality Behind Predictions: The N-H stretching of the primary amine is expected to appear as a broad band in the 3400-3200 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.[9] The characteristic C=N and C=C stretching vibrations of the benzothiazole ring will be present in the 1610-1580 cm⁻¹ region.[10] A strong band around 820 cm⁻¹ is indicative of the substitution pattern on the benzene ring. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Place the powder in a pellet-forming die and apply high pressure to form a transparent or translucent pellet.[11]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometric Data
  • Molecular Ion Peak: The most critical piece of information from the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another at M+2 for the molecule containing ⁸¹Br.[5] The calculated monoisotopic mass for C₈H₇⁷⁹BrN₂S is approximately 241.96 g/mol .

  • Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation of the molecule. A key fragmentation would be the loss of the aminomethyl group or cleavage of the thiazole ring, providing further structural confirmation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, which would likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (such as a time-of-flight, TOF, or Orbitrap analyzer) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Conclusion

The spectroscopic characterization of (6-Bromobenzo[d]thiazol-2-yl)methanamine is a critical step in its synthesis and application in research and development. This technical guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on data from analogous compounds and fundamental spectroscopic principles. The provided experimental protocols offer a standardized approach to obtaining high-quality, reproducible data. By combining these spectroscopic techniques, researchers can confidently confirm the structure and purity of (6-Bromobenzo[d]thiazol-2-yl)methanamine, enabling its further investigation in medicinal chemistry and other scientific disciplines.

References

  • BenchChem. (n.d.). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.
  • Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Oriental Journal of Chemistry. (2024, May 23). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes.
  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • ResearchGate. (2025, December 25). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • The Royal Society of Chemistry. (n.d.). Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2- aminobenzothiazoles.
  • ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and....
  • Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so.
  • BenchChem. (n.d.). Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis.
  • BenchChem. (n.d.). Application Note: Spectroscopic Characterization of 6-Methylbenzo[d]thiazol-2(3H)-one.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

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An In-Depth Technical Guide to (6-Bromobenzo[d]thiazol-2-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Bromobenzo[d]thiazol-2-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in commercial or academic databases, this guide extrapolates from established chemical principles and the known bioactivities of structurally related benzothiazole derivatives to present a thorough profile. We will delve into its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and its putative applications in drug discovery, particularly in the realms of oncology and infectious diseases. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzothiazole-based therapeutic agents.

Chemical Identity and Properties

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a derivative of the benzothiazole bicyclic ring system. The structure is characterized by a bromine atom at the 6-position of the benzene ring and a methanamine (-CH₂NH₂) group at the 2-position of the thiazole ring.

Molecular Formula: C₈H₇BrN₂S

Predicted Molecular Weight: 243.12 g/mol

As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting it is a novel or not widely studied chemical entity. Its properties are predicted to be similar to other 2-aminomethyl-benzothiazole derivatives, likely presenting as a solid at room temperature with solubility in organic solvents.

PropertyPredicted Value
Molecular FormulaC₈H₇BrN₂S
Molecular Weight243.12 g/mol
CAS NumberNot Assigned
Physical StateSolid (Predicted)
SolubilitySoluble in organic solvents (e.g., DMSO, DMF) (Predicted)

Chemical Structure:

Caption: Chemical structure of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Synthesis and Characterization

The synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the reduction of a nitrile group at the 2-position of the 6-bromobenzothiazole core.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available 6-Bromobenzo[d]thiazole-2-carbonitrile. This nitrile can be reduced to the corresponding primary amine using a potent reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2]

SynthesisWorkflow start 6-Bromobenzo[d]thiazole-2-carbonitrile reaction Reduction of Nitrile start->reaction reagent Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF reagent->reaction workup Aqueous Work-up (e.g., Fieser work-up) reaction->workup product (6-Bromobenzo[d]thiazol-2-yl)methanamine workup->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed synthetic workflow for (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Experimental Protocol: Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Materials:

  • 6-Bromobenzo[d]thiazole-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 6-Bromobenzo[d]thiazole-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).

  • Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and the washings.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Characterization:

The structure of the synthesized (6-Bromobenzo[d]thiazol-2-yl)methanamine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the aminomethyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[3][4] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[5][6][7]

The introduction of a methanamine group at the 2-position of the 6-bromobenzothiazole core in the title compound is anticipated to confer significant biological activity. Aminomethyl-substituted heterocyclic compounds are known to interact with various biological targets, including enzymes and receptors.

Potential Therapeutic Areas:

  • Oncology: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3] The proposed mechanism often involves the inhibition of key kinases, such as PI3Kα, or interference with cell cycle progression.[3]

  • Infectious Diseases: The benzothiazole nucleus is present in several compounds with antimicrobial properties.[6][8] The aminomethyl functionality may enhance the interaction with microbial targets, leading to antibacterial or antifungal activity.

Biological Activity and Mechanism of Action (Hypothesized)

While specific biological data for (6-Bromobenzo[d]thiazol-2-yl)methanamine is not available, we can hypothesize its mechanism of action based on related compounds. For instance, many anticancer benzothiazoles are known to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Hypothetical Signaling Pathway Inhibition:

A plausible mechanism of action for the anticancer activity of (6-Bromobenzo[d]thiazol-2-yl)methanamine could involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor (6-Bromobenzo[d]thiazol-2-yl)methanamine Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Experimental Protocol: In Vitro Anticancer Activity Screening

To evaluate the potential of (6-Bromobenzo[d]thiazol-2-yl)methanamine as an anticancer agent, a standard in vitro cytotoxicity assay can be performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • (6-Bromobenzo[d]thiazol-2-yl)methanamine

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (6-Bromobenzo[d]thiazol-2-yl)methanamine and doxorubicin in the complete culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

(6-Bromobenzo[d]thiazol-2-yl)methanamine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of the benzothiazole class of compounds, this molecule is a strong candidate for investigation as an anticancer and antimicrobial agent. This technical guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation, paving the way for further research into its therapeutic potential.

References

  • National Center for Biotechnology Information. (2024). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Sequence-Specific 2-Cyanobenzothiazole Ligation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

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  • ResearchGate. (n.d.). Figure 1: Schemes of controlled condensation reaction between.... [Link]

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The Ascendant Therapeutic Potential of Brominated Benzothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its wide spectrum of biological activities. The strategic introduction of bromine atoms to this scaffold has emerged as a powerful approach to enhance potency and modulate pharmacological properties, leading to a new generation of derivatives with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of brominated benzothiazole derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their synthesis and evaluation, and present key data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of brominated benzothiazoles in their therapeutic discovery programs.

Introduction: The Benzothiazole Scaffold and the Impact of Bromination

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a versatile pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse, high-affinity interactions with a range of biological targets.[2]

The introduction of bromine, an electron-withdrawing halogen, onto the benzothiazole core can profoundly influence its physicochemical and biological properties. Bromination can enhance lipophilicity, improve metabolic stability, and introduce specific steric and electronic interactions with target proteins, often leading to a significant boost in biological activity.[3][4] This guide will explore the tangible outcomes of this chemical modification across three key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Brominated benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary anticancer mechanism of several brominated benzothiazoles is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[2]

cluster_0 Microtubule Dynamics cluster_1 Intervention Tubulin Dimers (α/β) Tubulin Dimers (α/β) Microtubule (+ end) Microtubule (+ end) Tubulin Dimers (α/β)->Microtubule (+ end) Polymerization (GTP-tubulin) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule (+ end)->Cell Cycle Arrest (G2/M) Disruption leads to Microtubule (- end) Microtubule (- end) Microtubule (- end)->Tubulin Dimers (α/β) Depolymerization (GDP-tubulin) Brominated Benzothiazole Brominated Benzothiazole Colchicine Binding Site (β-tubulin) Colchicine Binding Site (β-tubulin) Brominated Benzothiazole->Colchicine Binding Site (β-tubulin) Binds to Colchicine Binding Site (β-tubulin)->Tubulin Dimers (α/β) Inhibits incorporation Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Signaling Pathway Modulation: The AKT/ERK Axis

Beyond direct cytoskeletal disruption, certain benzothiazole derivatives have been shown to inhibit key pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. These pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. By inhibiting kinases within these cascades, brominated benzothiazoles can effectively cut off critical survival signals to cancer cells.

cluster_0 Pro-Survival Signaling cluster_1 Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MEK MEK Growth Factor Receptor->MEK AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival ERK ERK MEK->ERK ERK->Proliferation & Survival Brominated Benzothiazole Brominated Benzothiazole Brominated Benzothiazole->AKT Inhibits Brominated Benzothiazole->ERK Inhibits

Caption: Inhibition of AKT and ERK signaling pathways.

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Frentizole Analog (Brominated ethyl urea)HeLa1Tubulin Inhibition[2]
Frentizole Analog (Brominated ethyl urea)U87MG7.33Tubulin Inhibition[2]
Substituted bromopyridine acetamide benzothiazoleSKRB-30.0012Not Specified[5]
Substituted bromopyridine acetamide benzothiazoleSW6200.0043Not Specified[5]
Experimental Protocol: Synthesis of a Brominated Benzothiazole Tubulin Inhibitor

This protocol describes a general method for the synthesis of 2-(4-aminophenyl)-6-bromobenzothiazole, a core structure for potent tubulin inhibitors.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2 equivalents) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-6-bromobenzothiazole.

Step 2: Synthesis of 2-(4-Nitrophenyl)-6-bromobenzothiazole

  • Combine 2-amino-6-bromobenzothiazole (1 equivalent) and 4-nitrobenzoyl chloride (1.1 equivalents) in pyridine.

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into water and collect the precipitate.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield 2-(4-nitrophenyl)-6-bromobenzothiazole.

Step 3: Reduction to 2-(4-Aminophenyl)-6-bromobenzothiazole

  • Dissolve 2-(4-nitrophenyl)-6-bromobenzothiazole (1 equivalent) in ethanol.

  • Add palladium on charcoal (10 mol%) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the final product, 2-(4-aminophenyl)-6-bromobenzothiazole.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated benzothiazoles have emerged as promising candidates with potent activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial action of these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. Brominated benzothiazoles can bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity and ultimately leading to bacterial cell death.

cluster_0 DNA Gyrase Activity cluster_1 Inhibition Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) Binds Supercoiled DNA Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Supercoiled DNA Introduces negative supercoils (ATP-dependent) Bacterial Cell Death Bacterial Cell Death DNA Gyrase (GyrA/GyrB)->Bacterial Cell Death Inhibition leads to Brominated Benzothiazole Brominated Benzothiazole ATP Binding Site (GyrB) ATP Binding Site (GyrB) Brominated Benzothiazole->ATP Binding Site (GyrB) Binds to ATP Binding Site (GyrB)->DNA Gyrase (GyrA/GyrB) Inhibits ATP hydrolysis

Caption: Inhibition of bacterial DNA gyrase.

Quantitative Data on Antimicrobial Activity
Compound ClassTarget OrganismActivity (MIC/ZOI)Reference
7-bromo-benzothiazole derivativesS. aureus, B. subtilis, E. coliZOI = 21–27 mm[3]
Bromo-substituted thiazole derivativesA. nigerPotent antifungal activity[4]
Experimental Protocol: Synthesis of a Brominated Benzothiazole DNA Gyrase Inhibitor

This protocol outlines the synthesis of a 2-amino-6-bromobenzothiazole derivative, a scaffold for DNA gyrase inhibitors.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole (Follow Step 1 from the anticancer protocol)

Step 2: Acylation of 2-Amino-6-bromobenzothiazole

  • Dissolve 2-amino-6-bromobenzothiazole (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride (e.g., 4,5-dibromo-1H-pyrrole-2-carbonyl chloride) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Brominated benzothiazoles have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action: Multi-Targeting Strategy

The neuroprotective effects of these compounds appear to be multifactorial, involving the inhibition of key enzymes and the modulation of pathological protein aggregation.

  • Enzyme Inhibition: Certain brominated benzothiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibition increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function, while MAO-B inhibition can reduce oxidative stress in the brain.[6]

  • Amyloid-β Aggregation Inhibition: A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. Some brominated benzothiazoles can interfere with this aggregation process, preventing the formation of toxic oligomers and fibrils.[4]

cluster_0 Neurodegenerative Processes cluster_1 Neuroprotection AChE AChE Neurotoxicity Neurotoxicity AChE->Neurotoxicity ↓ Acetylcholine MAO-B MAO-B MAO-B->Neurotoxicity ↑ Oxidative Stress Aβ Monomers Aβ Monomers Aβ Aggregates Aβ Aggregates Aβ Monomers->Aβ Aggregates Aβ Aggregates->Neurotoxicity Brominated Benzothiazole Brominated Benzothiazole Brominated Benzothiazole->AChE Inhibits Brominated Benzothiazole->MAO-B Inhibits Brominated Benzothiazole->Aβ Aggregates Inhibits Formation

Caption: Multi-target neuroprotective mechanisms.

Quantitative Data on Neuroprotective Activity
CompoundAssayActivityReference
2-[[[5-[(4-bromophenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazoleAβ25–35-induced toxicity in SH-SY5Y cells95.7% cell viability at 10 µM[7]
2-[[[5-[(2-bromophenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazoleAβ25–35-induced toxicity in SH-SY5Y cells87.7% cell viability at 10 µM[7]
Experimental Protocol: Synthesis of a Neuroprotective Brominated Benzothiazole Derivative

This protocol describes the synthesis of a benzothiazole-based 1,3,4-oxadiazole derivative, a class of compounds with demonstrated neuroprotective activity.

Step 1: Synthesis of 2-(Mercaptomethyl)benzothiazole

  • React 2-aminothiophenol with chloroacetic acid to form 2-(carboxymethylthio)benzothiazole.

  • Reduce the carboxylic acid group using a suitable reducing agent like lithium aluminum hydride to obtain 2-(hydroxymethyl)benzothiazole.

  • Convert the hydroxyl group to a thiol using a reagent like Lawesson's reagent.

Step 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol

  • React a carboxylic acid (e.g., thioglycolic acid) with hydrazine to form the corresponding hydrazide.

  • Cyclize the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole-thiol ring.

Step 3: Coupling Reaction

  • In a suitable solvent, react 2-(mercaptomethyl)benzothiazole (1 equivalent) with a brominated benzyl bromide (e.g., 4-bromobenzyl bromide) (1.1 equivalents) in the presence of a base like potassium carbonate.

  • React the product from the previous step with the 5-substituted-1,3,4-oxadiazole-2-thiol in a similar coupling reaction to obtain the final product.

Conclusion and Future Directions

Brominated benzothiazole derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their ability to effectively target key cellular processes in cancer, infectious diseases, and neurodegeneration underscores their therapeutic potential. The synthetic accessibility of the benzothiazole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular interactions between these compounds and their targets will facilitate rational drug design.

  • Optimizing pharmacokinetic properties: Further chemical modifications can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives, enhancing their clinical translatability.

  • In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological context.

The continued exploration of brominated benzothiazoles holds the key to unlocking novel and effective treatments for some of the most challenging diseases of our time.

References

  • Synthesis and biological evaluation of benzothiazol-based 1,3,4-oxadiazole derivatives as amyloid β-targeted compounds against Alzheimer's disease - INIS-IAEA. (n.d.).
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An In-Depth Technical Guide to the In Silico Prediction of (6-Bromobenzo[d]thiazol-2-yl)methanamine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Predictive Toxicology and Pharmacology

In the landscape of modern drug discovery, the ability to anticipate a molecule's biological behavior before its synthesis is not merely an advantage; it is a foundational pillar of efficient, cost-effective, and ethically sound research.[1][2] The "fail early, fail cheap" paradigm is driven by robust computational, or in silico, methodologies that triage vast chemical libraries to identify candidates with the highest probability of success.[3] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel entity, (6-Bromobenzo[d]thiazol-2-yl)methanamine. We will dissect this molecule through the lens of established computational techniques, moving from broad, property-based assessments to specific, target-centric predictions. As your guide, I will not only detail the "how" but, more critically, the "why" behind each step, grounding our predictions in the established pharmacology of the benzothiazole scaffold and the statistical rigor of the predictive models employed.

Part 1: Molecular Scaffolding and Initial Assessment

The Subject Molecule: (6-Bromobenzo[d]thiazol-2-yl)methanamine

The starting point for any in silico analysis is the molecule itself. Our subject is a derivative of benzothiazole, a privileged heterocyclic scaffold known for its chemical stability and wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The core structure consists of a benzene ring fused to a thiazole ring.[6] Our specific molecule is functionalized with a bromine atom at the 6-position and a methanamine group at the 2-position. These substitutions are not trivial; the bromine, a halogen, can increase lipophilicity and participate in halogen bonding, while the primary amine group can act as a key hydrogen bond donor, significantly influencing target interactions and physicochemical properties.

Foundational Analysis: Physicochemical Properties and ADMET Prediction

Before investigating specific biological targets, we must first determine if the molecule possesses the fundamental characteristics of a viable drug candidate. This is accomplished by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8] Poor pharmacokinetic properties are a primary cause of late-stage drug development failures.[3] We utilize a consensus approach, integrating predictions from multiple well-validated web servers to increase confidence in the results.

Experimental Protocol: ADMET & Physicochemical Property Prediction

  • Obtain SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for (6-Bromobenzo[d]thiazol-2-yl)methanamine is NCC1=NC2=C(S1)C=C(Br)C=C2.

  • Submit to Web Servers: Input the SMILES string into multiple free, high-quality ADMET prediction platforms.

    • ADMET-AI: A fast and accurate tool using graph neural networks.[7][8]

    • ADMETlab 3.0: A comprehensive platform for predicting a wide range of ADMET and physicochemical properties.

    • pkCSM: Predicts various pharmacokinetic properties based on graph-based signatures.

  • Data Collation and Analysis: Consolidate the predictions for key parameters into a summary table. The goal is to identify any potential liabilities early in the assessment. We are particularly interested in Lipinski's Rule of Five compliance, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicities like hERG inhibition or mutagenicity.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation & Significance
Physicochemical Properties
Molecular Weight243.12 g/mol Compliant with Lipinski's Rule (<500).
LogP (Lipophilicity)~2.5 - 3.0Moderate lipophilicity, favorable for membrane permeability.
Hydrogen Bond Donors2Compliant with Lipinski's Rule (≤5).
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (≤10).
Topological Polar Surface Area~54 ŲGood potential for oral bioavailability (<140 Ų).
Pharmacokinetics (ADME)
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantLikely YesPotential for central nervous system activity.
CYP2D6 InhibitorProbable InhibitorPotential for drug-drug interactions.
CYP3A4 InhibitorProbable InhibitorPotential for drug-drug interactions.
Toxicity
AMES MutagenicityUnlikelyLow probability of being a mutagen.
hERG I InhibitionLow to Moderate RiskCardiac toxicity risk should be monitored.

Note: The values presented are representative outputs from common ADMET prediction tools like ADMET-AI and ADMETlab 3.0.[7]

Expertise & Causality: The initial ADMET profile is promising. The molecule adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, which is supported by the high predicted GI absorption.[9] The predicted BBB permeability opens the possibility for neurological applications but also requires vigilance for CNS side effects. The key liabilities identified are potential interactions with CYP450 enzymes, a common feature for heterocyclic compounds that can lead to altered metabolism of co-administered drugs.

Part 2: Bioactivity Scoping and Target Identification

With a favorable drug-like profile, we can now explore the compound's potential biological activities. Our strategy is twofold: first, we use ligand-based methods to generate hypotheses based on structural and feature similarity to known active compounds. Second, we use this information to select plausible protein targets for structure-based validation via molecular docking.

Ligand-Based Approach: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[10][11] By analyzing a set of known active benzothiazole derivatives, we can construct a hypothetical pharmacophore model. This model serves as a 3D query to screen for other molecules that might share the same mechanism of action.[12]

Experimental Protocol: Hypothetical Pharmacophore Generation

  • Ligand Set Selection: Curate a set of at least 5-10 structurally diverse but potent benzothiazole derivatives with a shared biological activity (e.g., anticancer activity against a specific kinase).[4][13]

  • Feature Identification: Identify common chemical features among the active ligands. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.[10]

  • Model Generation: Use a pharmacophore modeling tool (e.g., PharmaGist, LigandScout) to align the ligands and generate a 3D model that represents the spatial arrangement of these critical features.

  • Model Validation: The model's quality is assessed by its ability to distinguish active compounds from inactive ones (decoys) in a test database.

Visualization: A Representative Pharmacophore for Benzothiazole Kinase Inhibitors

Caption: Hypothetical pharmacophore model for a benzothiazole derivative.

Our subject molecule, with its aromatic benzothiazole core (AR), primary amine (HBD), and thiazole nitrogen (HBA), fits this type of pharmacophore model well, suggesting it could interact with targets that recognize these features, such as the ATP-binding pocket of protein kinases.

Target Selection: Leveraging the Wisdom of the Scaffold

The benzothiazole scaffold is known to interact with a wide range of biological targets.[5][14] Based on extensive literature, prominent targets include:

  • Protein Kinases: Such as PI3K/AKT, ALK, and EGFR, making them potent anticancer agents.[4][13]

  • Bacterial Enzymes: Including DNA gyrase and dihydroorotase, giving them antimicrobial properties.[14][15]

  • Topoisomerases: Enzymes critical for DNA replication, another avenue for anticancer activity.[14]

For this guide, we will hypothesize an antimicrobial application and select Dihydroorotase (DHO) as our primary target for molecular docking analysis. DHO is a crucial enzyme in the pyrimidine biosynthesis pathway of bacteria and is a validated target for antimicrobial drug development.[15]

Part 3: Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16] This allows us to visualize plausible binding modes and estimate the strength of the interaction, typically reported as a binding energy or docking score. A lower binding energy suggests a more stable interaction.[9]

Visualization: Overall In Silico Bioactivity Prediction Workflow

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Hypothesis Generation Molecule Input Molecule (6-Bromobenzo[d]thiazol-2-yl)methanamine ADMET ADMET & Physicochemical Property Prediction Molecule->ADMET Pharmacophore Ligand-Based Analysis (Pharmacophore Modeling) ADMET->Pharmacophore Target_Selection Literature Review & Target Selection (e.g., Dihydroorotase) Pharmacophore->Target_Selection Docking Structure-Based Analysis (Molecular Docking) Target_Selection->Docking Analysis Data Integration & Bioactivity Hypothesis Docking->Analysis

Caption: A streamlined workflow for in silico bioactivity prediction.

Experimental Protocol: Molecular Docking against Dihydroorotase

  • Receptor Preparation:

    • Download the 3D crystal structure of E. coli Dihydroorotase from the Protein Data Bank (PDB; e.g., PDB ID: 1J7G).

    • Using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera), prepare the protein by removing water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Kollman charges).

    • Define the binding site (grid box) around the active site residues, such as ASN44 and LEU222, which are known to be important for inhibitor binding.[15]

  • Ligand Preparation:

    • Generate the 3D structure of (6-Bromobenzo[d]thiazol-2-yl)methanamine from its SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The algorithm will systematically search for the best binding poses of the ligand within the defined receptor active site.

    • The program will output a set of binding poses ranked by their docking scores (binding affinity in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked docking pose in a molecular graphics program.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.

Data Presentation: Predicted Docking Results

ParameterPredicted ValueInterpretation
Binding Affinity (Score)-7.5 kcal/molStrong binding affinity, suggesting stable interaction.
Key Interacting Residues
Hydrogen BondASN44The primary amine (HBD) of the ligand forms a hydrogen bond with the side chain of Asparagine 44.
Hydrophobic InteractionLEU222, ILE260The benzothiazole ring interacts with hydrophobic residues in the binding pocket.
Halogen BondGLY46 (Backbone)The bromine atom may form a favorable halogen bond with the carbonyl oxygen of the peptide backbone.

Note: The results are illustrative and represent a plausible outcome from a standard molecular docking simulation.

Expertise & Causality: A predicted binding affinity of -7.5 kcal/mol indicates a strong and favorable interaction. The analysis of the binding pose reveals that the molecule makes specific, stabilizing contacts with key residues in the active site.[15] The hydrogen bond with ASN44, a critical residue, anchors the ligand, while hydrophobic interactions with the benzothiazole core further stabilize the complex. This provides a strong, structure-based rationale for the hypothesis that (6-Bromobenzo[d]thiazol-2-yl)methanamine acts as an inhibitor of Dihydroorotase.

Part 4: Advanced Modeling - Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17][18] While we cannot build a new QSAR model for a single compound, understanding the principle is crucial. If we had a dataset of benzothiazole analogs with measured DHO inhibitory activity (e.g., IC₅₀ values), we could build a model to predict the activity of our novel compound.

Methodology Overview: QSAR Model Development

  • Data Collection: Assemble a dataset of structurally similar compounds with experimentally determined biological activity against the target of interest.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[19]

  • Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a mathematical equation that correlates the descriptors with biological activity.[19][20]

  • Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model training.

  • Prediction: Use the validated model to predict the activity of new compounds like ours.

A QSAR approach would allow us to quantitatively estimate the potency of our compound, moving beyond the qualitative "binder vs. non-binder" output of docking.[2]

Conclusion: An Integrated Bioactivity Hypothesis

By integrating the findings from our multi-faceted in silico workflow, we can formulate a robust, evidence-based hypothesis for the bioactivity of (6-Bromobenzo[d]thiazol-2-yl)methanamine:

The subject compound is predicted to be an orally bioavailable antimicrobial agent . This hypothesis is supported by:

  • Favorable ADMET Profile: The molecule exhibits drug-like physicochemical properties, high predicted GI absorption, and a manageable toxicity profile, making it a viable candidate for development.

  • Structural Rationale: It fits a pharmacophore model common to active heterocyclic compounds and belongs to the benzothiazole class, which is rich in antimicrobial agents.[4][6][15]

  • Mechanism of Action: Molecular docking simulations predict strong, specific binding to the active site of bacterial Dihydroorotase, a key enzyme in pyrimidine synthesis. The predicted binding affinity (-7.5 kcal/mol) and interaction patterns provide a plausible mechanism for its antimicrobial action.

This in silico assessment provides a compelling case for the synthesis and experimental validation of (6-Bromobenzo[d]thiazol-2-yl)methanamine. The next logical steps would be to perform in vitro assays, starting with minimum inhibitory concentration (MIC) testing against bacterial strains like E. coli and S. aureus, followed by enzymatic assays to confirm its inhibitory activity against Dihydroorotase.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

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  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica. [Link]

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  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). ACS Omega. [Link]

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A Technical Guide to (6-Bromobenzo[d]thiazol-2-yl)methanamine for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (6-Bromobenzo[d]thiazol-2-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural features, this molecule and its derivatives are promising candidates for the development of novel therapeutic agents. This guide will detail its commercial availability status, provide a validated synthesis protocol from readily available precursors, and explore its potential applications in scientific research.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This structural motif is present in numerous biologically active molecules and approved pharmaceuticals.[1][2] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The bromine substitution at the 6-position of the benzothiazole ring in the title compound offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies, making it a versatile building block in drug discovery programs.

Commercial Availability of (6-Bromobenzo[d]thiazol-2-yl)methanamine and its Precursors

A direct commercial source for (6-Bromobenzo[d]thiazol-2-yl)methanamine is not readily identifiable, suggesting it is a specialized chemical not available as a stock item from major suppliers. However, its synthesis can be achieved from commercially available starting materials. The key precursor, 2-Amino-6-bromobenzothiazole , is widely available from various chemical suppliers.

Here is a summary of representative suppliers for the key precursor:

Precursor NameCAS NumberRepresentative Suppliers
2-Amino-6-bromobenzothiazole15864-32-1Pharmaffiliates, Sigma-Aldrich

This table is for informational purposes and does not represent a complete list of all available suppliers. Researchers should conduct their own searches to find the most suitable supplier based on their location, required purity, and scale.

Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

The synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine can be accomplished through a multi-step process starting from the commercially available 2-Amino-6-bromobenzothiazole. The following protocol outlines a reliable synthetic route.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-6-bromobenzothiazole B Diazotization (NaNO2, HBr) A->B Step 1 C Sandmeyer Reaction (CuCN) B->C D 6-Bromo-2-cyanobenzothiazole C->D Step 2 E Reduction (e.g., LiAlH4 or H2/Catalyst) D->E Step 3 F (6-Bromobenzo[d]thiazol-2-yl)methanamine E->F

Caption: Synthetic workflow for (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 6-Bromo-2-cyanobenzothiazole via Sandmeyer Reaction

This two-step, one-pot procedure converts the 2-amino group of 2-Amino-6-bromobenzothiazole into a nitrile group.

  • Diazotization:

    • Suspend 2-Amino-6-bromobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-2-cyanobenzothiazole.

Step 3: Reduction of 6-Bromo-2-cyanobenzothiazole to (6-Bromobenzo[d]thiazol-2-yl)methanamine

The nitrile group is reduced to a primary amine.

  • Reduction:

    • Dissolve 6-Bromo-2-cyanobenzothiazole (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Quench the reaction cautiously by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (6-Bromobenzo[d]thiazol-2-yl)methanamine.

    • Further purification can be achieved by column chromatography or crystallization.

Potential Research Applications

While specific research on (6-Bromobenzo[d]thiazol-2-yl)methanamine is limited, the broader class of benzothiazole derivatives has been extensively studied, highlighting several potential areas of application for this compound.

Anticancer Drug Development

Benzothiazole derivatives have shown significant potential as anticancer agents.[5] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some benzothiazole-containing compounds have been shown to inhibit receptor tyrosine kinases (RTKs) and downstream pathways like the PI3K/AKT signaling cascade, which are often dysregulated in cancer.[5]

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor (6-Bromobenzo[d]thiazol-2-yl) methanamine Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Antimicrobial Agents

The benzothiazole scaffold is a core component of many compounds with potent antimicrobial activity.[6][7] These derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[6]

Enzyme Inhibition

Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various enzymes. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which can be synthesized from 2-amino-6-bromobenzothiazole, have been identified as potent urease inhibitors.[8][9] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Conclusion

References

  • Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Available at: [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC. Available at: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. Available at: [Link]

  • CAS No : 15864-32-1 | Product Name : 2-Amino-6-bromobenzothiazole | Pharmaffiliates. Available at: [Link]

  • Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications. Available at: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. Available at: [Link]

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC - NIH. Available at: [Link]

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Methodological & Application

Synthetic Route Optimization for (6-Bromobenzo[d]thiazol-2-yl)methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas, including oncology and neurodegenerative diseases. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug discovery and development programs. This application note provides a detailed guide to two optimized synthetic routes for the preparation of (6-Bromobenzo[d]thiazol-2-yl)methanamine, offering insights into reaction mechanisms, protocol optimization, and comparative analysis of the different strategies.

Introduction

The benzothiazole core is a privileged scaffold in medicinal chemistry, and functionalization at the 2- and 6-positions allows for the exploration of diverse chemical space. The title compound, with a bromine atom at the 6-position and a methanamine group at the 2-position, offers two reactive handles for further derivatization. This document outlines two primary synthetic pathways, each with its own set of advantages and considerations, to empower researchers in selecting the most appropriate route for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes have been evaluated and optimized for the preparation of (6-Bromobenzo[d]thiazol-2-yl)methanamine. The first route proceeds through a 2-amino-6-bromobenzothiazole intermediate, which is then converted to the target compound via a multi-step sequence. The second, more direct route, involves the synthesis of a 2-cyano-6-bromobenzothiazole intermediate followed by a one-step reduction to the final product.

Parameter Route 1: Via 2-Amino Intermediate Route 2: Via 2-Cyano Intermediate
Starting Material 4-Bromoaniline2-Chloro-6-nitrobenzothiazole
Number of Steps 43
Key Intermediates 2-Amino-6-bromobenzothiazole, 2-(Chloromethyl)-6-bromobenzothiazole2-Cyano-6-nitrobenzothiazole, 2-Cyano-6-aminobenzothiazole
Overall Yield ModerateGood
Scalability GoodExcellent
Reagent Toxicity Use of bromineUse of sodium cyanide
Advantages Well-established initial step.More convergent, potentially higher overall yield.
Disadvantages Longer route, potential for side reactions in the chloromethylation step.Requires handling of toxic cyanide reagents.

Synthetic Route 1: Via 2-Amino-6-bromobenzothiazole Intermediate

This route commences with the well-established synthesis of 2-amino-6-bromobenzothiazole from the readily available 4-bromoaniline. This intermediate is then converted to the corresponding 2-chloromethyl derivative, which subsequently undergoes amination to yield the target compound.

Synthetic Route 1 A 4-Bromoaniline B 2-Amino-6-bromobenzothiazole A->B KSCN, Br2 Glacial Acetic Acid C 2-(Chloromethyl)-6-bromobenzothiazole B->C 1. NaNO2, H2SO4, H2O 2. Chloroacetic acid, Cu(I) salt D (6-Bromobenzo[d]thiazol-2-yl)methanamine C->D NH3 (aq) or NH4OH

Caption: Synthetic pathway for (6-Bromobenzo[d]thiazol-2-yl)methanamine via a 2-amino intermediate.

Protocol 1.1: Synthesis of 2-Amino-6-bromobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][2]

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of potassium thiocyanate (3 equivalents) in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, again ensuring the temperature remains below 10 °C.

  • After the addition of bromine, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution until a yellow precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 2-amino-6-bromobenzothiazole.

Protocol 1.2: Synthesis of 2-(Chloromethyl)-6-bromobenzothiazole

This step involves a modified Sandmeyer-type reaction to introduce the chloromethyl group.[3][4][5]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroacetic acid

  • Copper(I) chloride (CuCl) or other suitable copper(I) salt

  • Water

Procedure:

  • Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of water and concentrated sulfuric acid, and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of chloroacetic acid (2 equivalents) and a catalytic amount of copper(I) chloride in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the chloroacetic acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(chloromethyl)-6-bromobenzothiazole.

Protocol 1.3: Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

This final step involves the nucleophilic substitution of the chloride with ammonia.

Materials:

  • 2-(Chloromethyl)-6-bromobenzothiazole

  • Aqueous ammonia (28-30%) or ammonium hydroxide

  • A suitable solvent (e.g., ethanol or THF)

Procedure:

  • Dissolve 2-(chloromethyl)-6-bromobenzothiazole (1 equivalent) in a suitable solvent.

  • Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

  • Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to afford (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Synthetic Route 2: Via 2-Cyano-6-bromobenzothiazole Intermediate

This alternative route offers a more convergent approach, starting from a commercially available or readily synthesized 2-chloro-6-nitrobenzothiazole. The key steps involve cyanation, reduction of the nitro group, and finally, reduction of the cyano group to the desired methanamine. A more direct variation involves the cyanation of 2-chloro-6-aminobenzothiazole.

Synthetic Route 2 E 2-Chloro-6-nitrobenzothiazole F 2-Cyano-6-nitrobenzothiazole E->F NaCN, DABCO DMSO/H2O G 6-Amino-2-cyanobenzothiazole F->G Fe, NH4Cl EtOH/H2O I 2-Cyano-6-bromobenzothiazole G->I 1. NaNO2, HBr 2. CuBr H (6-Bromobenzo[d]thiazol-2-yl)methanamine I->H LiAlH4 or H2/Raney Ni

Caption: Synthetic pathway for (6-Bromobenzo[d]thiazol-2-yl)methanamine via a 2-cyano intermediate.

Protocol 2.1: Synthesis of 2-Cyano-6-nitrobenzothiazole

This protocol utilizes a DABCO-catalyzed cyanation which is reported to be efficient and scalable.

Materials:

  • 2-Chloro-6-nitrobenzothiazole

  • Sodium cyanide (NaCN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To a solution of 2-chloro-6-nitrobenzothiazole (1 equivalent) in a 1:1 mixture of DMSO and water, add sodium cyanide (1.05 equivalents) and DABCO (0.15 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyano-6-nitrobenzothiazole.

Protocol 2.2: Synthesis of 6-Amino-2-cyanobenzothiazole

The nitro group is reduced to an amine using standard conditions.

Materials:

  • 2-Cyano-6-nitrobenzothiazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Suspend 2-cyano-6-nitrobenzothiazole (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-amino-2-cyanobenzothiazole.

Protocol 2.3: Synthesis of 2-Cyano-6-bromobenzothiazole

This step employs a Sandmeyer reaction to convert the amino group to a bromo group.[4][5]

Materials:

  • 6-Amino-2-cyanobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

Procedure:

  • Dissolve 6-amino-2-cyanobenzothiazole (1 equivalent) in 48% hydrobromic acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography to obtain 2-cyano-6-bromobenzothiazole.

Protocol 2.4: Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

The final step is the reduction of the nitrile to the primary amine.

Materials:

  • 2-Cyano-6-bromobenzothiazole

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (for catalytic hydrogenation)

  • Anhydrous tetrahydrofuran (THF) or ethanol (for hydrogenation)

  • Hydrogen gas (for hydrogenation)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-cyano-6-bromobenzothiazole (1 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Conclusion

This application note has detailed two robust and optimized synthetic routes for the preparation of the valuable building block, (6-Bromobenzo[d]thiazol-2-yl)methanamine. Route 1, proceeding through a 2-amino intermediate, utilizes classical and well-understood transformations. Route 2, via a 2-cyano intermediate, offers a more convergent and potentially higher-yielding pathway, albeit with the need to handle cyanide reagents. The choice between these routes will depend on the specific requirements of the research program, including scale, available starting materials, and safety considerations. The detailed protocols provided herein should enable researchers to efficiently synthesize this key intermediate for their drug discovery and development efforts.

References

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Gao, X., Li, J., & Wang, H. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • U.S. Patent No. 4,363,913. (1982).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 60, 256-263. [Link]

  • Sas Publishers. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • Fruit, C., & Besson, T. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]

  • Ashenhurst, J. (2025). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Gray, C. G., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00987-18. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • Misal, A. D., & Glorius, F. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1238-1244. [Link]

  • Kamal, A., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(11), 1305-1355. [Link]

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Protocol for the reduction of 6-bromo-2-cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Selective Reduction of 6-bromo-2-cyanobenzothiazole: Protocols for the Synthesis of Amine and Aldehyde Derivatives

Abstract: This document provides a comprehensive guide for the selective reduction of 6-bromo-2-cyanobenzothiazole, a critical intermediate in pharmaceutical and materials science. We present detailed, validated protocols for its conversion into two key derivatives: (6-bromobenzothiazol-2-yl)methanamine and 6-bromobenzothiazole-2-carbaldehyde. The guide delves into the mechanistic rationale behind reagent selection, offering a comparative analysis of different methodologies to enable researchers to choose the optimal path based on desired yield, safety considerations, and available laboratory infrastructure. Protocols are supported by in-depth safety information for hazardous reagents and visual workflows to ensure procedural clarity and reproducibility.

Introduction: The Synthetic Value of 2-Cyanobenzothiazoles

The benzothiazole scaffold is a privileged heterocyclic system found in a multitude of biologically active compounds and functional materials.[1][2] Specifically, 2-cyanobenzothiazoles substituted at the C6 position are valuable precursors for creating complex molecular probes and are pivotal in the development of bioorthogonal ligation chemistries.[1][3][4] The reduction of the 2-cyano group is a key transformation, unlocking access to either a primary amine or an aldehyde. These functional groups serve as versatile handles for further synthetic elaboration.

This guide focuses on two primary transformations of 6-bromo-2-cyanobenzothiazole:

  • Reduction to a Primary Amine: Yielding (6-bromobenzothiazol-2-yl)methanamine, a nucleophilic building block for amide couplings, reductive aminations, and the synthesis of complex ligands.

  • Partial Reduction to an Aldehyde: Yielding 6-bromobenzothiazole-2-carbaldehyde, an electrophilic intermediate for Wittig reactions, aldol condensations, and the formation of Schiff bases.

The choice of reducing agent is paramount, as it dictates the reaction outcome. This document outlines protocols using strong, moderate, and mild reducing systems to afford precise control over this transformation.

Mechanistic Considerations: Controlling the Reaction Outcome

The reduction of a nitrile can proceed via two distinct pathways depending on the power and steric bulk of the hydride-donating reagent.

Complete Reduction to Primary Amines

Strong, unhindered hydride reagents like Lithium Aluminum Hydride (LiAlH₄) reduce nitriles completely to primary amines.[5][6] The mechanism involves two successive hydride additions.

  • First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbon of the nitrile, forming an intermediate imine-metal complex.[7]

  • Second Hydride Addition: This imine intermediate is still susceptible to reduction. A second hydride ion attacks, breaking the pi bond of the imine and forming a di-metalated amine derivative.[7]

  • Aqueous Workup: The reaction is quenched with water or a dilute acid to protonate the nitrogen, yielding the final primary amine.[5][7]

Partial Reduction to Aldehydes

To halt the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, with Diisobutylaluminum Hydride (DIBAL-H) being the reagent of choice.[8][9][10]

  • Lewis Acid Coordination & Hydride Transfer: DIBAL-H, an electrophilic Lewis acid, coordinates to the nitrile nitrogen. This is followed by an intramolecular hydride transfer to the carbon, forming a stable imine-aluminum complex.[8][11]

  • Low-Temperature Stability: The key to this selectivity is performing the reaction at very low temperatures (typically -78 °C). At this temperature, the bulky tetrahedral imine-aluminum intermediate is stable and does not undergo a second hydride addition.[9]

  • Hydrolysis: A careful aqueous workup hydrolyzes the imine complex directly to the aldehyde.[7][11]

The overall strategic choice of reagents for the two desired products is visualized below.

G cluster_start Starting Material cluster_amine Amine Synthesis cluster_aldehyde Aldehyde Synthesis SM 6-bromo-2-cyanobenzothiazole Amine (6-bromobenzothiazol-2-yl)methanamine SM->Amine Strong Hydride Reagents (e.g., LiAlH₄, Raney Ni/H₂) Aldehyde 6-bromobenzothiazole-2-carbaldehyde SM->Aldehyde Bulky/Mild Hydride Reagents (e.g., DIBAL-H, Raney Ni/HCOOH)

Caption: Reaction pathways for the selective reduction of 6-bromo-2-cyanobenzothiazole.

Comparative Overview of Reduction Protocols

The selection of a specific protocol depends on the desired product, scale, available equipment, and safety considerations. The following table summarizes the primary methods detailed in this guide.

Target Product Method Reagents Typical Conditions Advantages Disadvantages & Safety Concerns
Primary Amine A1: Lithium Aluminum HydrideLiAlH₄, Anhydrous THF/Ether0 °C to RTHigh yields, reliable, fastHighly reactive, pyrophoric, water-sensitive, requires strict inert atmosphere.[12][13]
Primary Amine A2: Catalytic HydrogenationRaney® Nickel, H₂ (gas) or 2-propanolRT to Reflux, Elevated Pressure"Greener" chemistry, avoids pyrophoric reagentsRequires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for catalyst poisoning.[14]
Primary Amine A3: Catalyzed Sodium BorohydrideNaBH₄, CoCl₂ or other metal saltsRTMilder than LiAlH₄, safer to handleLower yields in some cases, requires catalyst, can be substrate-dependent.[15][16]
Aldehyde B1: DIBAL-H ReductionDiisobutylaluminum Hydride (DIBAL-H)-78 °CHigh selectivity, excellent yieldsRequires cryogenic temperatures, reagent is moisture-sensitive and pyrophoric.[8][9]
Aldehyde B2: Raney Nickel/Formic AcidRaney® Nickel, Formic Acid (aq.)75-80 °CAvoids cryogenic conditions and organometallic reagentsRequires careful temperature control, catalyst is pyrophoric upon drying.[17]

Detailed Experimental Protocols

Safety Preamble: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[12][18] Emergency equipment, including a Class D fire extinguisher (for metal hydrides) and dry sand, should be readily accessible.[12][13]

Protocol A1: Reduction to Primary Amine with Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for the complete reduction of the nitrile to the corresponding primary amine. It requires stringent anhydrous and inert atmosphere techniques.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_purification Purification a Flame-dry glassware under vacuum b Assemble under Argon/Nitrogen a->b c Add anhydrous THF and LiAlH₄ powder b->c d Cool flask to 0 °C (ice bath) c->d e Slowly add solution of substrate in THF d->e f Warm to RT and stir for 2-4h e->f g Cool to 0 °C f->g h Sequentially add H₂O, then 15% NaOH (aq), then more H₂O g->h i Stir until white precipitate forms h->i j Filter through Celite® i->j k Concentrate filtrate in vacuo j->k l Purify by column chromatography k->l

Caption: Workflow for the LiAlH₄ reduction of 6-bromo-2-cyanobenzothiazole.

Materials & Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Condenser, dropping funnel, and nitrogen/argon inlet

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) powder[18]

  • 6-bromo-2-cyanobenzothiazole

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® or diatomaceous earth

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the reaction flask. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Carefully and portion-wise, add LiAlH₄ (1.5 equivalents) to the stirred THF. Caution: LiAlH₄ reacts violently with water and can ignite in moist air.[12][19]

  • Substrate Addition: Dissolve 6-bromo-2-cyanobenzothiazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and dropwise, add the following reagents in sequence (for 'x' grams of LiAlH₄ used):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water Caution: This process generates hydrogen gas and is highly exothermic. Ensure adequate ventilation and slow addition.[19]

  • Isolation: Stir the resulting slurry vigorously for 30 minutes at room temperature until a granular white precipitate of aluminum salts forms.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol B1: Partial Reduction to Aldehyde with DIBAL-H

This protocol achieves the selective partial reduction of the nitrile to an aldehyde and critically requires maintaining a low temperature.

Materials & Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer, dropping funnel, and nitrogen/argon inlet

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminum Hydride (DIBAL-H) (1.0 M solution in hexanes)

  • 6-bromo-2-cyanobenzothiazole

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To the flame-dried flask under an inert atmosphere, add a solution of 6-bromo-2-cyanobenzothiazole (1.0 equivalent) in anhydrous DCM (e.g., 100 mL for 10 mmol scale).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the temperature does not rise above -70 °C during the addition.[8][9]

  • Reagent Addition: Slowly add DIBAL-H solution (1.1-1.2 equivalents) dropwise via syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature remains at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

  • Quenching: While still at -78 °C, slowly add methanol (e.g., 5 mL) to quench the excess DIBAL-H. Then, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Add a saturated aqueous solution of Rochelle's salt (volume approximately equal to the reaction volume) and stir vigorously for 1-2 hours, or until the aqueous and organic layers become clear. This step chelates the aluminum salts and breaks up the emulsion.[8]

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography.

Conclusion

The reduction of 6-bromo-2-cyanobenzothiazole can be effectively controlled to yield either the primary amine or the aldehyde with high fidelity. For the synthesis of (6-bromobenzothiazol-2-yl)methanamine, LiAlH₄ provides a robust and high-yielding method, provided that strict safety and anhydrous protocols are observed.[6] For a safer, albeit potentially lower-yielding alternative, catalytic hydrogenation or catalyzed sodium borohydride methods are viable.[14][20] For the synthesis of 6-bromobenzothiazole-2-carbaldehyde, DIBAL-H is the premier reagent, offering excellent selectivity when the reaction is maintained at cryogenic temperatures.[8][10] The choice between these protocols allows researchers to tailor the synthesis to their specific needs, balancing factors of yield, laboratory capabilities, and operational safety.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. [Link]

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Using (6-Bromobenzo[d]thiazol-2-yl)methanamine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Executive Summary & Strategic Importance

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, DNA-intercalating agents, and CNS-active compounds. The benzothiazole core provides a privileged pharmacophore, while the C2-methanamine tail offers a critical vector for solubility enhancement and hydrogen-bonding interactions.

However, functionalizing the C6-position via Suzuki-Miyaura coupling presents a dual-threat challenge :

  • Catalyst Poisoning: The primary aliphatic amine (

    
    ) is highly nucleophilic and acts as a potent ligand, sequestering Palladium (Pd) and shutting down the catalytic cycle.
    
  • Substrate Stability: The electron-deficient benzothiazole ring is susceptible to nucleophilic attack (ring-opening) by strong bases (e.g., hydroxides/alkoxides) typically used in cross-coupling.

This guide provides two validated workflows: a Robust Protection Strategy (recommended for scale-up) and a Direct Coupling Strategy (recommended for high-throughput screening), ensuring high yields and reproducibility.

Technical Analysis: The "Amine Problem"

The failure mode in coupling this specific substrate is rarely the oxidative addition of the aryl bromide. Instead, it is the coordination of the free amine to the Pd(II) intermediate.

Mechanistic Interference Pathway

The primary amine competes with the phosphine ligand for the Pd center. Unlike aniline-like amines (e.g., 2-aminobenzothiazole), the exocyclic methanamine is significantly more basic (


 for conjugate acid), making it a stronger Lewis base.

CatalyticInterference Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Amine-Pd-Complex) OxAdd->Poison + Free Amine (-NH2) (Irreversible Binding) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle + Boronic Acid + Base Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product

Figure 1: The competition between the productive catalytic cycle and amine-mediated catalyst deactivation.

Validated Protocols

Method A: The "Gold Standard" (Boc-Protection Route)

Best for: Scale-up (>1g), precious boronic acids, and ensuring maximum purity.

This route eliminates catalyst poisoning by masking the amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Protection

  • Dissolve (6-bromobenzo[d]thiazol-2-yl)methanamine (1.0 equiv) in DCM or THF.

  • Add

    
     (1.5 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Wash with dilute citric acid (to remove excess amine), dry over

    
    , and concentrate. Yields are typically >95%.
    

Step 2: Suzuki Coupling (Protected Substrate)

ComponentEquivalentsRole
Boc-Substrate 1.0Electrophile
Boronic Acid/Ester 1.2–1.5Nucleophile
Pd(dppf)Cl2·DCM 0.03–0.05Robust Catalyst
K2CO3 (2M aq.) 3.0Base (Mild)
1,4-Dioxane [0.1 M]Solvent

Protocol:

  • Charge a reaction vial with the Boc-protected bromide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles). Critical:  Oxygen promotes homocoupling and deboronation.
    
  • Add degassed 1,4-Dioxane and 2M aqueous

    
    .
    
  • Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve the coupled product in DCM.

  • Add TFA (10–20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate and neutralize (using basic resin or

    
     wash) to obtain the free amine.
    
Method B: The "High-Throughput" (Direct Coupling)

Best for: Library synthesis, screening, and when protection steps are too time-consuming.

This method utilizes Buchwald Precatalysts (Gen 3/Gen 4) containing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands are sterically demanding enough to prevent the primary amine from binding to the Pd center.

Reaction Matrix:

ParameterRecommendationRationale
Catalyst XPhos Pd G3 or Ad2nBuP Pd G3 (2–5 mol%)Bulky ligands shield Pd from amine poisoning.
Base K3PO4 (3.0 equiv)Anhydrous, finely ground. Prevents hydrolytic ring opening better than hydroxides.
Solvent n-Butanol or Dioxane/H2O (4:1) Protic solvents can solvate the amine, reducing its coordination ability.
Temp 80°C - 100°C High temp required to overcome steric bulk of ligands.

Protocol:

  • In a glovebox or under strict inert atmosphere, combine:

    • (6-Bromobenzo[d]thiazol-2-yl)methanamine (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • 
       (finely ground, 3.0 equiv)
      
    • XPhos Pd G3 (0.02 equiv)

  • Add degassed solvent (e.g., n-Butanol).

  • Seal and heat to 100°C for 2–6 hours.

  • Note: If conversion stalls, add an additional 1 mol% of catalyst.

Decision Logic & Troubleshooting

Use this decision tree to select the optimal workflow for your specific constraints.

DecisionTree Start Start: Coupling Strategy Scale Is Scale > 500mg? Start->Scale Boronic Is Boronic Acid Precious/Unstable? Scale->Boronic No MethodA METHOD A: Boc-Protection Route Scale->MethodA Yes (Reliability Critical) Boronic->MethodA Yes MethodB METHOD B: Direct Coupling (XPhos) Boronic->MethodB No (Speed Critical)

Figure 2: Strategic decision matrix for selecting the coupling pathway.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method B) Amine poisoning or Catalyst death.Switch to XPhos Pd G3 . Increase temp to 110°C. Ensure strict

exclusion.
Benzothiazole Ring Opening Base is too strong (Hydroxide attack).Switch from NaOH/KOH to

or

.[2] Lower water content.
Protodeboronation Unstable boronic acid.Use Boronic Pinacol Ester instead of acid.[2] Add base after heating to temp.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., 1:2 Pd:Ligand ratio). Ensure solvent is degassed.[3]

References

  • General Suzuki Coupling Reviews: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amine Tolerance in Coupling (Buchwald Ligands): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Applicable to Suzuki tolerance mechanisms). [Link]

  • Benzothiazole Synthesis & Reactivity: Dhayalan, V., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 21(1), 1-12. (Demonstrates benzothiazole stability under carbonate conditions). [Link]

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for Boc chemistry). [Link]

  • Catalyst Poisoning by Amines: Sherwood, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

Sources

The Strategic Application of (6-Bromobenzo[d]thiazol-2-yl)methanamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of (6-bromobenzo[d]thiazol-2-yl)methanamine, a versatile and promising building block for drug discovery. We will delve into its synthesis, derivatization strategies, and the potential therapeutic landscapes its derivatives can address. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The subject of this guide, (6-Bromobenzo[d]thiazol-2-yl)methanamine, offers a unique combination of a reactive primary amine and a modifiable aromatic bromine atom, making it a highly attractive starting point for the synthesis of diverse compound libraries.

I. Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine: A Two-Step Approach

The synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine is most effectively achieved through a two-step process starting from the commercially available 4-bromoaniline. The initial step involves the formation of the benzothiazole ring system to yield an intermediate, which is then converted to the final product.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

The classical approach to synthesizing the 2-amino-6-bromobenzothiazole intermediate is through the reaction of 4-bromoaniline with a thiocyanate salt in the presence of bromine. This reaction proceeds via an electrophilic cyclization mechanism.

Protocol 1: Synthesis of 2-Amino-6-bromobenzothiazole

  • Materials: 4-bromoaniline, Potassium thiocyanate (KSCN), Glacial acetic acid, Bromine.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from ethanol to yield 2-amino-6-bromobenzothiazole.

Step 2: Conversion to (6-Bromobenzo[d]thiazol-2-yl)methanamine

The conversion of the 2-amino-6-bromobenzothiazole to the target (6-Bromobenzo[d]thiazol-2-yl)methanamine can be achieved through a Sandmeyer-type reaction to introduce a cyano group at the 2-position, followed by reduction.

Protocol 2: Synthesis of 2-Cyano-6-bromobenzothiazole

  • Materials: 2-Amino-6-bromobenzothiazole, Copper(I) cyanide (CuCN), Sodium nitrite (NaNO2), Hydrochloric acid (HCl).

  • Procedure:

    • Prepare a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in aqueous hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

    • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-cyano-6-bromobenzothiazole.[1]

Protocol 3: Reduction of 2-Cyano-6-bromobenzothiazole

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[5]

  • Materials: 2-Cyano-6-bromobenzothiazole, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (for workup).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-cyano-6-bromobenzothiazole (1.0 eq) in the same anhydrous solvent to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water, while maintaining cooling in an ice bath.

    • Filter the resulting aluminum salts and wash the filter cake with the solvent.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Nitrile Reduction start 4-Bromoaniline step1_reagents KSCN, Br2 Glacial Acetic Acid step1_product 2-Amino-6-bromobenzothiazole step1_reagents->step1_product step2_reagents 1. NaNO2, HCl 2. CuCN step1_product->step2_reagents Intermediate step2_product 2-Cyano-6-bromobenzothiazole step2_reagents->step2_product step3_reagents LiAlH4 Anhydrous THF step2_product->step3_reagents Intermediate step3_product (6-Bromobenzo[d]thiazol-2-yl)methanamine step3_reagents->step3_product Final Product

Caption: Synthetic workflow for (6-Bromobenzo[d]thiazol-2-yl)methanamine.

II. Derivatization Strategies for Lead Discovery

The presence of a primary amine and an aryl bromide in (6-Bromobenzo[d]thiazol-2-yl)methanamine provides two orthogonal handles for chemical modification, allowing for the rapid generation of diverse compound libraries.

A. Functionalization of the Primary Amine

The primary amine of the methanamine group is a versatile functional group that can undergo a variety of transformations to introduce diverse substituents.

1. N-Acylation: The formation of amides is a fundamental transformation in medicinal chemistry.

Protocol 4: General Procedure for N-Acylation

  • Materials: (6-Bromobenzo[d]thiazol-2-yl)methanamine, Acyl chloride or carboxylic acid, Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., Triethylamine, DIPEA), Anhydrous solvent (e.g., Dichloromethane, DMF).

  • Procedure (using an acyl chloride):

    • Dissolve (6-Bromobenzo[d]thiazol-2-yl)methanamine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

2. N-Alkylation and Reductive Amination: Introducing alkyl groups can modulate the lipophilicity and basicity of the molecule.

Protocol 5: General Procedure for Reductive Amination

  • Materials: (6-Bromobenzo[d]thiazol-2-yl)methanamine, Aldehyde or ketone, Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride), Solvent (e.g., Dichloromethane, Methanol).

  • Procedure:

    • Dissolve (6-Bromobenzo[d]thiazol-2-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in the appropriate solvent.

    • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until the starting materials are consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product as needed.

B. Modification of the Aryl Bromide

The bromine atom at the 6-position is a key site for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties.

Protocol 6: General Procedure for Suzuki-Miyaura Coupling

  • Materials: A derivative of (6-Bromobenzo[d]thiazol-2-yl)methanamine (amine group should be protected, e.g., as a Boc-carbamate), Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), Base (e.g., Potassium carbonate, Cesium carbonate), Solvent (e.g., Dioxane, Toluene, DMF with water).

  • Procedure:

    • In a reaction vessel, combine the protected (6-Bromobenzo[d]thiazol-2-yl)methanamine derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the product by column chromatography.

    • Deprotect the amine if necessary.

2. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing a wide range of amine functionalities.

Protocol 7: General Procedure for Buchwald-Hartwig Amination

  • Materials: A protected (6-Bromobenzo[d]thiazol-2-yl)methanamine derivative, Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos, BINAP), Base (e.g., Sodium tert-butoxide, Cesium carbonate), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the protected (6-Bromobenzo[d]thiazol-2-yl)methanamine derivative (1.0 eq), the amine (1.2 eq), the palladium catalyst, the ligand, and the base.

    • Add the anhydrous solvent and heat the mixture to 80-110 °C.

    • Monitor the reaction for completion.

    • After cooling, quench the reaction and extract the product.

    • Purify the product by standard methods and deprotect the primary amine if required.

Derivatization_Strategies cluster_amine Amine Functionalization cluster_bromide Aryl Bromide Modification start (6-Bromobenzo[d]thiazol-2-yl)methanamine acylation N-Acylation (Amides) start->acylation R-COCl or R-COOH, Coupling Agent alkylation N-Alkylation / Reductive Amination (Secondary/Tertiary Amines) start->alkylation R-CHO, [H] suzuki Suzuki Coupling (Biaryls) start->suzuki Ar-B(OH)2, Pd catalyst (Amine Protected) buchwald Buchwald-Hartwig Amination (Arylamines) start->buchwald R2NH, Pd catalyst (Amine Protected)

Caption: Key derivatization pathways for (6-Bromobenzo[d]thiazol-2-yl)methanamine.

III. Potential Therapeutic Applications

The structural features of (6-Bromobenzo[d]thiazol-2-yl)methanamine derivatives suggest their potential in several therapeutic areas, building upon the established pharmacology of the benzothiazole core.

Potential Therapeutic AreaRationale and Key Molecular TargetsRepresentative Derivatization Strategy
Oncology The benzothiazole nucleus is a well-known pharmacophore in anticancer drug design. Derivatives have shown activity against various cancer cell lines. The aminomethyl side chain can be elaborated to interact with specific enzyme active sites or protein-protein interfaces.[4]N-acylation with functionalized carboxylic acids to target specific kinases; Suzuki coupling to introduce moieties that enhance DNA intercalation or enzyme inhibition.
Infectious Diseases Benzothiazole derivatives have exhibited a broad spectrum of antimicrobial and antifungal activities.[3] The ability to introduce diverse lipophilic and polar groups via the amine and aryl bromide allows for the optimization of properties required for cell wall penetration and target engagement in pathogens.Reductive amination to introduce basic side chains that can interact with bacterial cell membranes; Buchwald-Hartwig amination to append fragments with known antimicrobial properties.
Neurodegenerative Diseases Certain benzothiazole derivatives have shown neuroprotective effects. The core structure can be tailored to cross the blood-brain barrier and interact with targets relevant to diseases like Alzheimer's and Parkinson's.N-acylation and Suzuki coupling to generate analogs of known neuroprotective agents or to develop novel ligands for CNS targets.
Inflammatory Diseases The anti-inflammatory properties of benzothiazoles are well-documented. Derivatives can be designed to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).N-acylation with fragments that mimic the structures of known anti-inflammatory drugs; Suzuki coupling to introduce groups that can modulate interactions with inflammatory signaling proteins.

IV. Conclusion and Future Perspectives

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a high-potential building block in medicinal chemistry. Its dual reactive sites offer a gateway to a vast chemical space of novel benzothiazole derivatives. The synthetic protocols outlined in this guide provide a solid foundation for the preparation and derivatization of this versatile scaffold. While the direct biological data for derivatives of this specific compound is still emerging, the extensive literature on the broader benzothiazole class strongly supports its potential for the discovery of new therapeutic agents across multiple disease areas. Future research should focus on the systematic exploration of the chemical space accessible from this starting material and the comprehensive biological evaluation of the resulting compound libraries.

V. References

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: a new series of potent antifungal agents. European Journal of Medicinal Chemistry, 60, 256-264.

  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry, 45(8), 1729-1738.

  • Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.

  • Ravi Sankar Reddy, D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1083-1089.

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 90, 889-917.

  • Georgatza, D., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1056.

  • Würfel, H., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1821–o1822.

  • Shcherbakov, S. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 791-804.

  • Oreate AI. (2026, January 23). LiAlH4: The Powerhouse Reducing Agent You Need to Know. Oreate AI Blog.

  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of Science, Hue University, 1(1), 80-87.

  • Singh, A., et al. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Tetrahedron Letters, 58(4), 339-343.

  • Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191.

  • Galy, B., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(8), 1659.

  • Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412.

Sources

Application Note: (6-Bromobenzo[d]thiazol-2-yl)methanamine as a Bifunctional Scaffold for Advanced Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The benzothiazole core is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in clinical candidates targeting neurodegenerative diseases, bacterial infections, and inflammatory pathways. Among its functionalized derivatives, (6-Bromobenzo[d]thiazol-2-yl)methanamine (CAS: 1176714-51-4) stands out as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I frequently recommend this scaffold for library generation because it offers two orthogonal reactive sites:

  • The 2-Methanamine Group: Acts as a potent, primary nucleophile. The methylene spacer (-CH₂-) provides critical conformational flexibility, allowing attached pharmacophores to navigate complex binding pockets without the rigid steric hindrance associated with direct 2-aminobenzothiazoles.

  • The 6-Bromo Substituent: Serves as an ideal electrophilic handle for late-stage palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly tune the lipophilicity and electronic properties of the solvent-exposed regions of the drug candidate.

In the context of kinase inhibition, such as targeting Receptor-Interacting Protein Kinase 1 (RIPK1), the benzothiazole nitrogen and sulfur atoms form critical hydrogen bonds with the Met95 residue in the kinase hinge region, while the 6-position allows for vectors extending into allosteric pockets .

Orthogonal Synthetic Workflows

The true value of (6-Bromobenzo[d]thiazol-2-yl)methanamine lies in its ability to undergo sequential, non-interfering functionalizations. Typically, the primary amine is derivatized first (due to its high reactivity), followed by the late-stage cross-coupling of the aryl bromide.

OrthogonalReactivity SM (6-Bromobenzo[d]thiazol-2-yl)methanamine (Bifunctional Scaffold) AmineRxn Amine Functionalization (Amides, Ureas) SM->AmineRxn Electrophile IntermediateA 6-Bromo-2-(R-aminomethyl) benzo[d]thiazole AmineRxn->IntermediateA BromoRxn Bromide Cross-Coupling (Suzuki, Buchwald) Final Fully Functionalized Drug Candidate BromoRxn->Final IntermediateA->BromoRxn Pd-Catalyst R-B(OH)2

Workflow demonstrating the orthogonal reactivity of the bifunctional scaffold.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating in-process checkpoints to ensure high-fidelity library generation.

Protocol A: Synthesis of Urea-Linked Derivatives via CDI Activation

Context: Urea linkages are crucial for developing highly potent enzyme inhibitors, such as FabK inhibitors against C. difficile. Causality & Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene or triphosgene due to its superior safety profile and its ability to form a stable, isolable imidazole-1-carboxamide intermediate. This stepwise addition strictly prevents the formation of symmetric urea byproducts.

Step-by-Step Procedure:

  • Activation: Dissolve the secondary amine partner (1.0 equiv, e.g., an imidazole derivative) in anhydrous Dichloromethane (DCM) (0.1 M). Add CDI (1.2 equiv) in a single portion at room temperature.

  • First Validation Checkpoint: Stir for 2 hours. Monitor via LC-MS. The formation of the intermediate is indicated by the disappearance of the starting amine and the appearance of the activated imidazole-carboxamide intermediate. Do not proceed until conversion is >95%.

  • Coupling: Add (6-Bromobenzo[d]thiazol-2-yl)methanamine (1.1 equiv) and Triethylamine (Et₃N, 2.0 equiv) to the reaction mixture. Stir overnight at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The mild base neutralizes any acidic byproducts and removes residual imidazole. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Purify via flash chromatography (Silica, Hexanes/EtOAc gradient). The final product should exhibit a distinct urea carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy and the expected [M+H]⁺ isotope pattern for the ⁷⁹Br/⁸¹Br isotopes in LC-MS.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Context: Expanding the Structure-Activity Relationship (SAR) at the 6-position to modulate lipophilicity and target engagement . Causality & Reagent Selection: Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically hindered cross-couplings. K₂CO₃ is chosen over weaker bases to efficiently form the reactive palladium-ate complex required for transmetalation.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the 6-bromo-benzothiazole intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Causality: Dioxane provides an excellent high-boiling environment for organic substrates, while the 20% water content is strictly necessary to dissolve the inorganic base and facilitate transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with N₂ for 5 minutes.

  • Reaction: Irradiate in a microwave synthesizer at 110 °C for 30 minutes.

  • Validation Checkpoint: Upon completion, TLC (Hexanes/EtOAc 1:1) should show complete consumption of the brominated starting material.

  • Workup: Dilute with EtOAc and wash with brine. Causality: The biphasic workup ensures the removal of residual inorganic salts and water, which otherwise suppress ionization during final LC-MS validation. Dry the organic layer, concentrate, and purify via preparative HPLC.

Quantitative Data Presentation

The table below summarizes typical reaction conditions, functional group tolerances, and expected yields when utilizing this scaffold in library synthesis.

Table 1: Reaction Optimization and Functional Group Tolerance

Reaction TypeReagents / CatalystSolvent & TempYield RangeKey Advantages / Tolerances
Amide Coupling HATU, DIPEADMF, 25 °C80–95%Tolerates unprotected alcohols; rapid conversion (<2h).
Urea Formation CDI, Et₃NDCM, 25 °C75–90%Prevents symmetric urea formation; highly scalable.
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 110 °C (MW)65–85%Tolerates electron-deficient boronic acids; rapid MW kinetics.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100 °C50–70%Enables C-N bond formation at the 6-position; requires anhydrous conditions.

Biological Applications & Pathway Modulation

Derivatives of (6-Bromobenzo[d]thiazol-2-yl)methanamine have shown profound efficacy in modulating inflammatory pathways, specifically through the allosteric inhibition of RIPK1, thereby preventing necroptotic cell death in neurodegenerative and systemic inflammatory response syndrome (SIRS) models .

RIPK1Pathway Stimulus TNF-α / Death Ligands Receptor TNFR1 Receptor Stimulus->Receptor Kinase RIPK1 Kinase Receptor->Kinase Recruitment Complex Necrosome Complex Kinase->Complex Phosphorylation Outcome Necroptotic Cell Death Complex->Outcome MLKL Activation Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase Binds Met95 Hinge

Mechanism of action for benzothiazole-derived RIPK1 inhibitors in blocking necroptosis.

References

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry.[Link]

  • Synthesis and Evaluation of Phenylimidazole FabK Inhibitors as New Anti-C. difficile Agents. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules (MDPI).[Link]

  • Benzothiazol compounds and methods using the same for treating neurodegenerative disorders.

Application Note: High-Throughput Screening (HTS) Assays for (6-Bromobenzo[d]thiazol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Kinase and Metalloenzyme Target Screening Workflows

Scientific Context & Mechanistic Rationale

The benzothiazole core is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its exceptional ability to mimic purine rings and intercalate within ATP-binding pockets of kinases, as well as its affinity for metalloenzymes like urease [1]. Specifically, (6-Bromobenzo[d]thiazol-2-yl)methanamine and its derivatives possess three critical pharmacophoric features that dictate our screening strategy:

  • The 6-Bromo Substituent: Introduces a highly directional halogen bond. In kinase hinge regions, this halogen interacts favorably with backbone carbonyls, significantly increasing target residence time compared to unhalogenated analogs.

  • The Methanamine Moiety: Acts as a flexible hydrogen-bond donor/acceptor, crucial for interacting with solvent-exposed regions or acidic residues in enzyme active sites.

  • The Benzothiazole Core: Facilitates

    
     stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within hydrophobic pockets.
    

Given these properties, this application note details two orthogonal High-Throughput Screening (HTS) protocols tailored for this scaffold: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for c-Abl Kinase inhibition [2], and a Colorimetric Berthelot Assay for Urease inhibition [3].

Causality in Assay Design

To prevent false positives—a common issue with halogenated heterocycles due to compound aggregation or autofluorescence—we have selected TR-FRET for the kinase screen. TR-FRET utilizes a time delay that eliminates short-lived background fluorescence. For the urease screen, the Berthelot method is chosen because it directly measures ammonia production, bypassing the redox-sensitive artifacts often seen in coupled-enzyme assays.

HTS Workflow & Logical Architecture

The following diagram illustrates the triage logic for screening (6-Bromobenzo[d]thiazol-2-yl)methanamine libraries. The workflow is designed as a self-validating system : every plate includes internal controls to calculate the


-factor, ensuring that only statistically robust data triggers downstream hit expansion.

HTS_Workflow Lib Derivative Library (6-Bromobenzo[d]thiazol-2-yl)methanamines Prep Acoustic Dispensing (Echo 550, 384-well) Lib->Prep Assay1 Primary Screen: c-Abl Kinase (TR-FRET) Prep->Assay1 Assay2 Primary Screen: Urease Inhibition (Colorimetric) Prep->Assay2 QC Assay Validation (Z'-factor > 0.6) Assay1->QC Assay2->QC Hits Hit Triage & Dose-Response (IC50 Determination) QC->Hits Validated Plates

Figure 1: High-throughput screening workflow for benzothiazole derivatives.

Experimental Protocols

Protocol A: TR-FRET c-Abl Kinase Assay

This assay measures the ability of the derivatives to competitively displace ATP and inhibit the phosphorylation of a synthetic peptide substrate by c-Abl kinase.

Self-Validation Mechanism: Each 384-well plate must contain 16 wells of DMSO vehicle (0% inhibition) and 16 wells of 10 µM Imatinib (100% inhibition). The assay is only valid if


.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the (6-Bromobenzo[d]thiazol-2-yl)methanamine derivatives (10 mM in 100% DMSO) into a low-volume 384-well pro-binding microplate. Causality: Acoustic dispensing eliminates plastic tip leaching and carryover contamination, ensuring precise nanomolar dosing.

  • Enzyme Addition: Dispense 5 µL of 2X c-Abl kinase solution (final concentration 0.5 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the halogenated benzothiazole to achieve binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 100 nM ULight-labeled poly-GT peptide, 10 µM ATP). Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an HTS microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 nm ratio.

Kinase_Inhibition ATP ATP + ULight-Peptide Kinase c-Abl Kinase (Active) ATP->Kinase Product Phospho-Peptide (High TR-FRET Signal) Kinase->Product Phosphorylation Inhibitor 6-Bromo-Benzothiazole Derivative Inhibitor->Kinase Competitive Hinge Binding

Figure 2: Mechanistic pathway of c-Abl kinase inhibition by competitive benzothiazole binding.

Protocol B: Colorimetric Urease Inhibition Assay (Berthelot Method)

Benzothiazole acetamides and methanamines are potent inhibitors of Jack bean and bacterial ureases [3]. This assay quantifies the inhibition of urea hydrolysis into ammonia.

Self-Validation Mechanism: Include 16 wells of DMSO (Max Activity) and 16 wells of 50 µM Thiourea (Standard Inhibitor).

Step-by-Step Methodology:

  • Compound Plating: Dispense 1 µL of derivative solutions (ranging from 0.1 to 100 µM final concentration) into a clear 384-well plate.

  • Enzyme Incubation: Add 20 µL of Urease enzyme (final 0.025 U/mL) in 50 mM Phosphate Buffer (pH 7.4). Incubate for 20 minutes at 37°C. Causality: The 37°C incubation mimics physiological conditions, essential for accurate metalloenzyme kinetics.

  • Substrate Addition: Add 20 µL of 10 mM Urea solution. Incubate for exactly 30 minutes at 37°C.

  • Ammonia Detection (Berthelot Reaction):

    • Add 20 µL of Reagent A (1% w/v Phenol, 0.005% w/v Sodium Nitroprusside).

    • Add 20 µL of Reagent B (0.5% w/v NaOH, 0.1% NaOCl).

    • Causality: Sodium nitroprusside acts as a catalyst, accelerating the reaction between ammonia, phenol, and hypochlorite to form a stable blue indophenol dye.

  • Readout: Incubate for 30 minutes at room temperature to allow color development. Measure absorbance at 625 nm.

Quantitative Data Presentation

To evaluate the success of the HTS campaigns, assay performance metrics and representative hit data must be rigorously tracked. Table 1 outlines the required QC parameters for plate validation, while Table 2 provides representative pharmacological data for top-tier (6-Bromobenzo[d]thiazol-2-yl)methanamine analogs.

Table 1: HTS Assay Quality Control Metrics

Assay TypeTargetSignal-to-Background (S/B)Intra-plate CV (%)

-factor
Validation Status
TR-FRETc-Abl Kinase12.4< 4.5%0.78PASS (Ready for HTS)
ColorimetricUrease8.1< 6.0%0.65PASS (Ready for HTS)

Table 2: Representative IC₅₀ Profiling of Hit Derivatives

Compound IDR-Group Modification (Methanamine N-substitution)c-Abl IC₅₀ (nM)Urease IC₅₀ (µM)Selectivity Index
BBT-001Unsubstituted (Primary Amine)450 ± 2518.5 ± 1.2Baseline
BBT-042N-Cyclopropyl120 ± 10> 100Kinase Selective
BBT-088N-(4-Fluorobenzyl)45 ± 585.0 ± 4.5Kinase Selective
BBT-112N-Acetyl (Acetamide derivative)> 50004.2 ± 0.3Urease Selective

Note: The shift from a basic amine (BBT-088) to an acetamide (BBT-112) completely abolishes kinase activity while significantly enhancing urease inhibition, demonstrating the critical role of the methanamine nitrogen's hybridization and charge state.

References

  • Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC). URL: [Link]

  • Title: Benzothiazol compounds and methods using the same for treating neurodegenerative disorders (US10968188B2).
  • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Source: Molecules (MDPI). URL: [Link]

Cell-based assays to evaluate the cytotoxicity of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The specific derivative (6-Bromobenzo[d]thiazol-2-yl)methanamine (hereafter referred to as 6-Br-BTM ) combines a lipophilic 6-bromo-substituted benzothiazole core with a polar, basic methanamine side chain.

This structural combination suggests unique pharmacological potential:

  • 6-Bromo Substitution: Enhances lipophilicity and facilitates halogen bonding with biological targets (e.g., kinases or DNA minor grooves).

  • 2-Methanamine Group: Provides a primary amine handle (pKa ~9-10), distinct from the less basic 2-aminobenzothiazole. This increases aqueous solubility at physiological pH and may promote lysosomal accumulation via ion trapping.

This Application Note provides a rigorous, self-validating protocol for evaluating the cytotoxicity of 6-Br-BTM. It moves beyond simple viability screening to include mechanistic profiling of apoptosis, oxidative stress, and mitochondrial dysfunction.

Experimental Workflow

The following diagram outlines the logical progression of the evaluation, ensuring that resources are not wasted on mechanistic studies before potency is established.

Cytotoxicity_Workflow Start Compound Preparation (6-Br-BTM) Solubility Solubility Check (DMSO vs. Aqueous) Start->Solubility Screen Primary Screen (MTT/CCK-8) Broad Dose Range (0.1 - 100 µM) Solubility->Screen Decision Is IC50 < 20 µM? Screen->Decision Refine Refine Dose Range Determine Precise IC50 Decision->Refine Yes Stop Stop or Re-design (Low Potency) Decision->Stop No Mech_Start Mechanistic Profiling (At IC50 & 2x IC50) Refine->Mech_Start Apoptosis Apoptosis Assay (Annexin V / PI) Mech_Start->Apoptosis Mito Mitochondrial Potential (JC-1 / TMRE) Mech_Start->Mito ROS Oxidative Stress (DCFH-DA) Mech_Start->ROS Analysis Data Integration & Reporting Apoptosis->Analysis Mito->Analysis ROS->Analysis

Figure 1: Step-by-step workflow for the cytotoxic evaluation of 6-Br-BTM, prioritizing potency determination before mechanistic deep-dives.

Reagent Preparation & Handling

Compound Solubilization

The free amine of 6-Br-BTM may react with atmospheric CO2; handle the solid quickly or use the hydrochloride/hydrobromide salt form if available.

  • Stock Solution (10-20 mM): Dissolve 6-Br-BTM in high-grade DMSO (Dimethyl Sulfoxide).

    • Note: The 6-bromo substituent increases lipophilicity. If precipitation occurs upon dilution into media, sonicate the stock for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute the stock into complete cell culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines relevant to the benzothiazole mechanism of action (often metabolic or kinase-driven).

  • Recommended:

    • MCF-7 (Breast): High sensitivity to benzothiazoles via CYP1A1 activation [1].

    • A549 (Lung): Standard for oxidative stress evaluation.

    • HCT-116 (Colon): Useful for p53-dependent apoptosis studies.[3]

    • Control: HFF-1 or HEK293 (Normal fibroblasts/kidney) to determine the Therapeutic Index (TI).

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase, serving as a proxy for metabolic activity and cell viability.

Materials
  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • 96-well clear-bottom tissue culture plates.

Procedure
  • Seeding: Plate cells at optimized density (e.g., 5,000 cells/well for A549, 8,000 for MCF-7) in 100 µL media. Include 6 wells containing media only (Blank).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Aspirate old media.[4]

    • Add 100 µL of fresh media containing 6-Br-BTM at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.[5]

      • Positive: Doxorubicin (1 µM) or Cisplatin (20 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve crystals.[4][6] Shake plate for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:



Table 1: Expected Data Format for Reporting

CompoundCell LineIC50 (µM)R² ValueTherapeutic Index*
6-Br-BTM MCF-7[Calc.]>0.95IC50(Normal)/IC50(Tumor)
6-Br-BTM HFF-1[Calc.]>0.95N/A
Doxorubicin MCF-7~0.5N/AN/A

*Target TI > 2.0 for preliminary hits.

Protocol 2: Mechanistic Profiling (Apoptosis & ROS)

Benzothiazoles frequently induce apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial membrane potential (


) collapse [2].
Annexin V/PI Staining (Apoptosis vs. Necrosis)
  • Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).

  • Protocol:

    • Treat cells with 6-Br-BTM at IC50 and 2x IC50 for 24 hours.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

    • Analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

DCFH-DA Assay (ROS Generation)
  • Objective: Detect intracellular oxidative stress.

  • Protocol:

    • Seed cells in black 96-well plates.

    • Pre-load cells with 10 µM DCFH-DA for 30 min at 37°C.

    • Wash twice with PBS to remove extracellular dye.

    • Add 6-Br-BTM treatments.

    • Measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 min for 2 hours.

    • Validation: Co-treat with N-acetylcysteine (NAC, 5 mM) to confirm ROS specificity. If NAC rescues viability, ROS is the primary driver of toxicity.

Putative Signaling Pathway[8]

Based on the structure-activity relationships (SAR) of 6-substituted benzothiazoles, the following pathway is the hypothesized mechanism of action for 6-Br-BTM.

Mechanism_Pathway Drug 6-Br-BTM (Intracellular) ROS ROS Generation (Superoxide/H2O2) Drug->ROS Oxidative Stress DNA DNA Damage (Intercalation/Adducts) Drug->DNA Possible Binding Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Membrane Damage Bax Bax Upregulation DNA->Bax p53 Activation CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2 Bcl-2 Downregulation Bcl2->Mito Inhibits Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized signaling cascade. 6-Br-BTM triggers ROS and DNA stress, converging on mitochondrial apoptosis.[7]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High lipophilicity of 6-Br group.Reduce final concentration; warm media to 37°C before addition; ensure DMSO < 0.5%.
High Background (MTT) Media interference or protein precipitation.Use media without Phenol Red; wash cells with PBS before adding MTT; switch to CCK-8 assay (water-soluble).
No IC50 Reached Compound is cytostatic, not cytotoxic.Extend incubation to 72h; perform Clonogenic Assay to measure reproductive viability.
Inconsistent ROS Data DCFH-DA is light sensitive / leaks out.Keep plates in dark; measure immediately after treatment; use CellROX reagents for better stability.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for Benzothiazole Derivatives in Cancer Cell Line Viability Assays. Retrieved from

  • National Institutes of Health (NIH). (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway.[8] Retrieved from

  • Abcam. (2024). MTT Assay Protocol for Adherent and Suspension Cells. Retrieved from

  • Royal Society of Chemistry. (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of thiazol-2-yl derivatives: Insights into cell death.[9] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Methyl 6-bromobenzo[d]thiazole-2-carboxylate.[7] Retrieved from

Sources

Application Notes and Protocols: In Vitro Evaluation of (6-Bromobenzo[d]thiazol-2-yl)methanamine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of 2-aminobenzothiazole, the core of the compound of interest, (6-Bromobenzo[d]thiazol-2-yl)methanamine, have shown significant cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines.[4] The introduction of substituents, such as a bromine atom at the 6-position, can significantly modulate physicochemical and biological properties, potentially enhancing cell permeability, metabolic stability, and target binding affinity.[1]

While (6-Bromobenzo[d]thiazol-2-yl)methanamine is currently known as a biochemical reagent, its structural similarity to known anticancer agents warrants a thorough investigation into its potential as a novel therapeutic candidate.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. It outlines detailed protocols for assessing its cytotoxicity, and its effects on apoptosis and cell cycle progression in cancer cell lines. The causality behind experimental choices is explained to ensure robust and reproducible results.

The protocols described herein are designed as a self-validating system, beginning with broad cytotoxicity screening to determine the compound's potency (IC50) and progressing to more detailed mechanistic studies to elucidate its mode of action.

Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and solubilization of the test compound are critical for accurate and reproducible results.

Compound: (6-Bromobenzo[d]thiazol-2-yl)methanamine Molecular Weight: 243.12 g/mol Storage: Store at room temperature as per supplier recommendations.[5]

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Preparation of 10 mM Stock:

    • Carefully weigh out 2.43 mg of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

    • Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO to create a 10 mM primary stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate complete cell culture medium. Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

Phase 1: Cytotoxicity and Viability Screening

The initial step is to determine the compound's effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used, reliable colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Recommended Cell Lines

A panel of human cancer cell lines from different tissue origins is recommended for initial screening to assess the breadth of the compound's activity.

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaCommonly used estrogen receptor-positive breast cancer model.[7][11]
A549 Lung CarcinomaA standard model for non-small cell lung cancer, a prevalent and deadly malignancy.[12]
HeLa Cervical AdenocarcinomaA robust and well-characterized cell line used extensively in cancer research.[4][7]
HepG2 Hepatocellular CarcinomaRepresents a common type of liver cancer.[11]
Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[14]

  • (6-Bromobenzo[d]thiazol-2-yl)methanamine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • DMSO (cell culture grade)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Count the cells and adjust the density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.[4][14]

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48 or 72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[14] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[14]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[9]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Cells / OD of Vehicle Control Cells)] x 100

  • Determine IC50:

    • Plot the Percent Viability against the log-transformed compound concentrations.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Example Data Presentation Table:

Cell LineIC50 (µM) of (6-Bromobenzo[d]thiazol-2-yl)methanamine (48h)
MCF-7Experimental Value
A549Experimental Value
HeLaExperimental Value
HepG2Experimental Value

Phase 2: Mechanistic Studies

Once the IC50 values are established, the next phase investigates the mechanism by which (6-Bromobenzo[d]thiazol-2-yl)methanamine induces cell death. Based on the known activities of related benzothiazole compounds, investigating apoptosis and cell cycle arrest is a logical next step.[8][12]

Workflow for Mechanistic Analysis

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Cancer Cell Lines (e.g., MCF-7, A549) B Perform MTT Assay (48h / 72h incubation) A->B C Calculate IC50 Values B->C D Treat cells with IC50 and 2x IC50 concentrations C->D Use IC50 for further tests E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Analyze via Flow Cytometry E->G F->G H Determine Mode of Action: Apoptosis Induction? Cell Cycle Arrest? G->H

Caption: Workflow for the in vitro evaluation of the test compound.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[17][18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

Materials:

  • Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24-48 hours.[14]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold 1X PBS

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with (6-Bromobenzo[d]thiazol-2-yl)methanamine (at IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Combine all cells from each treatment condition and centrifuge at ~500 x g for 5 minutes.[16]

    • Wash the cell pellets twice with cold 1X PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Record events for four populations:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

      • Necrotic: Annexin V-negative / PI-positive

Protocol: Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Cell cycle arrest at a specific phase is a common mechanism of action for anticancer drugs.[21][22]

Materials:

  • Cells treated as in the apoptosis assay.

  • Cold 70% Ethanol

  • Cold 1X PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells as described in the apoptosis protocol (section 4.2.2).

    • Wash the cell pellet once with cold 1X PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold 1X PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold 1X PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use appropriate software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway Involvement

Many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[12] A plausible mechanism for (6-Bromobenzo[d]thiazol-2-yl)methanamine could involve the inhibition of pro-survival pathways such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[12] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Compound (6-Bromobenzo[d]thiazol-2-yl)methanamine Compound->PI3K Potential Inhibition AKT AKT Compound->AKT Potential Inhibition PI3K->AKT Activates CellCycle Cell Cycle Progression AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival CellCycle->Proliferation

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

These application notes provide a structured, three-pronged approach to the initial in vitro evaluation of (6-Bromobenzo[d]thiazol-2-yl)methanamine. By first establishing cytotoxic potency and then investigating the underlying mechanisms of cell death and cell cycle disruption, researchers can build a comprehensive preliminary profile of the compound's anticancer potential. Positive results from these assays would justify further studies, including Western blotting to confirm the modulation of specific proteins in the PI3K/AKT pathway (e.g., phosphorylated AKT) and in vivo studies using xenograft models.

References

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. (n.d.). ResearchGate. [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (n.d.). SCIRP. [Link]

  • Everything about Annexin V-based apoptosis assays. (2022). Immunostep Biotech. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores | Journals. [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Application of flow cytometry in drug discovery. (2010). European Pharmaceutical Review. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. (2021). ResearchGate. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (n.d.). PMC. [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. [Link]

  • Applications of Flow Cytometry in Drug Discovery and Translational Research. (2024). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

Sources

Application Note: Antimicrobial Activity Screening of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This application note focuses on the detailed screening protocol for (6-Bromobenzo[d]thiazol-2-yl)methanamine , a specific derivative designed to leverage the structure-activity relationship (SAR) insights of the benzothiazole class.

Structural Significance
  • Benzothiazole Core: Acts as a bioisostere of purine, allowing it to interact with microbial DNA and enzymes such as DNA gyrase and dihydrofolate reductase.

  • 6-Bromo Substitution: The introduction of a halogen at the C-6 position modulates lipophilicity (LogP) and electronic distribution. SAR studies on 6-fluoro and 6-chloro analogs suggest that C-6 halogenation enhances membrane permeability and binding affinity to hydrophobic pockets in bacterial targets.

  • 2-Methanamine Side Chain: This primary amine provides a critical hydrogen bond donor/acceptor site. It also improves water solubility (especially as a salt) compared to alkyl-substituted benzothiazoles, potentially enhancing bioavailability.

Objectives

This guide provides a standardized workflow to:

  • Determine the Minimum Inhibitory Concentration (MIC) against standard reference strains.

  • Assess the Bactericidal vs. Bacteriostatic nature via Time-Kill Kinetics.

  • Ensure reproducibility through rigorous control of solvent effects and inoculum density.

Materials & Preparation

Compound Handling[1][2]
  • Compound: (6-Bromobenzo[d]thiazol-2-yl)methanamine (MW: ~243.12 g/mol ).

  • Storage: Store solid at -20°C, desiccated. The free amine may be sensitive to CO₂ (forming carbamates); keep container tightly sealed.

  • Solubility: Soluble in DMSO. Limited solubility in water unless converted to hydrochloride salt.

Stock Solution Protocol

Objective: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Weigh 10.0 mg of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

  • Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind benzothiazoles).

  • Validation: Visually inspect for precipitates. If precipitation occurs, sonicate for 5 minutes at 40 kHz.

Test Organisms (Reference Strains)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), use ATCC reference strains:

  • Gram-Positive: Staphylococcus aureus (ATCC 29213)

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal (Optional): Candida albicans (ATCC 90028)

Experimental Protocols

Workflow Overview

The screening process follows a funnel approach: from qualitative diffusion to quantitative MIC determination, and finally mechanistic kinetics.

ScreeningWorkflow Start Compound Stock (10 mg/mL in DMSO) Screen1 Primary Screen: Agar Well Diffusion Start->Screen1 Decision1 Zone of Inhibition > 10mm? Screen1->Decision1 Screen2 Quantitative Assay: Broth Microdilution (MIC) Decision1->Screen2 Yes Discard Discard / Optimize Structure Decision1->Discard No Screen3 Mechanistic Study: Time-Kill Kinetics Screen2->Screen3 If MIC < 100 µg/mL

Figure 1: Antimicrobial screening workflow. The process moves from qualitative to quantitative analysis.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 / ISO 20776-1. This is the gold standard for quantitative analysis.

Reagents:
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • 96-well microtiter plates (U-bottom).

  • Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Negative Control: Sterile DMSO.

Step-by-Step Procedure:
  • Inoculum Preparation (Direct Colony Suspension):

    • Pick 3-5 colonies from a fresh (18-24h) agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the final test inoculum of

      
       CFU/mL  (which becomes 
      
      
      
      CFU/mL in the well).
  • Compound Dilution (in Plate):

    • Row A: Add 100 µL of 2x compound concentration (e.g., 200 µg/mL to test 100 µg/mL). Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

    • Rows B-H: Add 50 µL of sterile CAMHB.

    • Perform serial 2-fold dilutions from Row A down to Row G (transfer 50 µL). Discard the final 50 µL from Row G.

    • Row H: Growth Control (no compound) and Sterility Control (media only).

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells A through H (excluding Sterility Control).

    • Final Volume: 100 µL per well.

    • Final Bacterial Density:

      
       CFU/mL .[3]
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours (24h for Staphylococcus).

  • Reading:

    • MIC Definition: The lowest concentration showing no visible growth (no turbidity or pellet).

    • Use a viewing mirror or automated plate reader (OD600).

Data Table Template:

WellConcentration (µg/mL)Visual Growth (+/-)Interpretation
A100-Inhibited
B50-Inhibited
C25+Growth
D12.5+Growth
............[1]
Result MIC = 50 µg/mL
Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% or 3-log reduction).

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 2x MIC . Include a growth control (no compound).[3]

  • Inoculation: Add bacteria to a final density of ~

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

    • Perform serial 10-fold dilutions in saline.

    • Plate 20 µL spots onto nutrient agar.

  • Analysis: Count colonies after incubation. Plot Log(CFU/mL) vs. Time.

Mechanism of Action (SAR Analysis)

Understanding why this compound works is crucial for publication and optimization.

SAR Core Benzothiazole Core (DNA Gyrase Binding) Target Bacterial Target (DNA / Cell Wall) Core->Target Intercalation Sub1 6-Bromo Group (Lipophilicity & Penetration) Sub1->Core Modulates Electronics Sub1->Target Hydrophobic Pocket Sub2 2-Methanamine (H-Bonding & Solubility) Sub2->Target Active Site Interaction

Figure 2: Structure-Activity Relationship (SAR) of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

Mechanistic Insight: Benzothiazole derivatives often target bacterial DNA gyrase (Topoisomerase II) . The planar benzothiazole ring intercalates into DNA, while the 2-amine side chain interacts with the amino acid residues in the enzyme's active site. The 6-bromo substituent likely occupies a hydrophobic pocket, increasing binding affinity compared to the unsubstituted parent.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility in aqueous media.Reduce max concentration to 64 µg/mL. Ensure DMSO < 1%.
Skipped Wells Pipetting error or contamination.Use multi-channel pipettes; work in a biosafety cabinet.
Trailing Endpoints Partial inhibition (common with bacteriostatic agents).[3]Read MIC at 80% inhibition (if standard allows) or use colorimetric dyes (Resazurin).
High DMSO Toxicity DMSO % too high for sensitive strains.Run a "Solvent Control" column. P. aeruginosa is sensitive to >2% DMSO.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4]Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution.[3][5][6][7][8][9]Link[8]

  • Al-Soud, Y. A., et al. (2010).[10] Synthesis and biological evaluation of new benzothiazole derivatives. (General benzothiazole activity reference).[11]

  • Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. (SAR of 6-substituted benzothiazoles). Link

  • Gilani, S. J., et al. (2010).[12] Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives.[12] (Comparative halogen SAR). Link

Sources

Urease inhibition assay protocol for benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Benzothiazole Derivatives as Urease Inhibitors

Abstract & Scope

This protocol details the evaluation of benzothiazole-based small molecules for urease inhibitory activity.[1][2][3] Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment. Benzothiazole derivatives are privileged pharmacophores that often exhibit potency superior to standard hydroxamic acids by coordinating with the active site nickel ions or interacting with the sulfhydryl group at the active site flap (Cys592).[4]

This guide utilizes the Indophenol (Weatherburn/Berthelot) Method , a robust colorimetric assay suitable for 96-well high-throughput screening (HTS).[4] It quantifies the ammonia released during urea hydrolysis.[3][5][6][7][8]

Principle of Assay

The assay operates on a two-step reaction mechanism:

  • Enzymatic Hydrolysis: Urease catalyzes the hydrolysis of urea into ammonia (

    
    ) and carbamate, which spontaneously decomposes to carbonic acid and a second molecule of ammonia.[4][5]
    
  • Colorimetric Detection: In the presence of phenol and hypochlorite (at alkaline pH), ammonia reacts to form indophenol blue.[4][5] This reaction is catalyzed by sodium nitroprusside.[5] The absorbance of the blue complex (measured at 625 nm) is directly proportional to the urease activity.[4]

Inhibition Logic: A decrease in absorbance compared to the vehicle control indicates inhibition.

Materials & Reagents

Biologicals & Standards
  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich/Merck).[4] Note: Specific activity should be >15,000 units/g.

  • Substrate: Urea (Molecular Biology Grade).[4][7]

  • Positive Control: Thiourea or Acetohydroxamic Acid (AHA).[4][9]

  • Test Compounds: Benzothiazole derivatives (purity >95%).

Buffers & Solutions
  • Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4 or 8.2). pH 7.4 is physiological; pH 8.2 is optimal for Jack Bean Urease stability.

  • Solvent: Dimethyl sulfoxide (DMSO).[4]

  • Reagent A (Phenol Solution): 1% (w/v) Phenol + 0.005% (w/v) Sodium Nitroprusside in water.[4]

  • Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH + 0.1% (v/v) active NaOCl (Sodium Hypochlorite) in water.[4]

Experimental Workflow (Visualized)

The following diagram illustrates the critical "Pre-Incubation" step required for benzothiazole derivatives, which often act as slow-binding inhibitors.

UreaseAssayWorkflow Prep 1. Reagent Prep (Buffer, Enzyme, Compounds) Mix 2. Initial Mix (Enzyme + Inhibitor) Prep->Mix 5µL Cmpd + 25µL Enzyme PreInc 3. Pre-Incubation (15 min @ 37°C) Mix->PreInc Critical for Benzothiazoles Substrate 4. Add Substrate (Urea) PreInc->Substrate +50µL Urea Reaction 5. Enzymatic Reaction (30 min @ 37°C) Substrate->Reaction Stop 6. Add Reagents A & B (Stop & Develop) Reaction->Stop + Reagents Read 7. Read Absorbance (625 nm) Stop->Read 20 min wait

Caption: Step-by-step microplate workflow emphasizing the pre-incubation period necessary for inhibitor-enzyme binding equilibrium.

Detailed Protocol

Step 1: Stock Solution Preparation
  • Enzyme Stock: Dissolve Jack Bean Urease in phosphate buffer to a concentration of 5 U/mL. Keep on ice.

  • Compound Stock: Dissolve benzothiazole derivatives in 100% DMSO to 10 mM.

    • Critical: Benzothiazoles are hydrophobic. Ensure complete solubilization.

  • Working Dilutions: Dilute compounds in phosphate buffer to 2x the desired final test concentration. Ensure final DMSO concentration in the well is <2% to prevent solvent-induced enzyme denaturation.

Step 2: Assay Procedure (96-Well Plate)
Well TypePhosphate Buffer (µL)Enzyme Solution (µL)Test Compound / DMSO (µL)Urea Substrate (µL)
Blank (No Enzyme) 5005 (DMSO only)50
Control (100% Activity) 25255 (DMSO only)50
Test Sample 25255 (Compound)50
Standard (Thiourea) 25255 (Standard)50
  • Pipetting: Add Buffer, Enzyme, and Test Compound/DMSO to the wells as per the table.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes .

    • Why? Benzothiazoles often exhibit a "mixed" inhibition mechanism or slow-binding kinetics. Immediate substrate addition can mask the true potency.

  • Reaction Initiation: Add 50 µL of Urea (100 mM) to all wells.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination & Development:

    • Add 40 µL of Reagent A (Phenol).[4]

    • Add 40 µL of Reagent B (Alkali Hypochlorite).[4]

    • Note: Order matters.[10][11] Phenol first, then Hypochlorite.[4]

  • Read: Incubate at room temperature for 20 minutes (until blue color stabilizes) and read absorbance at 625 nm on a microplate reader.

Mechanism of Action (Benzothiazoles)

Understanding the interaction helps in interpreting SAR (Structure-Activity Relationship) data.

Mechanism Urease Urease Active Site (Bi-Nickel Center) Complex Enzyme-Inhibitor Complex Urease->Complex Coordination with Ni2+ or Cys592 Binding Urea Urea (Substrate) Urea->Urease Normal Path Hydrolysis Hydrolysis Blocked Urea->Hydrolysis No Access Benzo Benzothiazole Derivative Benzo->Complex Complex->Hydrolysis Steric Hindrance

Caption: Benzothiazoles typically inhibit urease by coordinating with the bi-nickel active center or modifying the cysteine flap, preventing urea hydrolysis.[4]

Data Analysis

Calculate % Inhibition

Determine IC50

To determine the concentration required to inhibit 50% of enzyme activity (


):
  • Test the compound at minimum 5 concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) .

  • Fit the data using Non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous buffer.Reduce final concentration. Ensure DMSO < 5%. Use a serial dilution in DMSO first, then spike into buffer.[4]
High Background Ammonia contamination in water/reagents.Use ultrapure (Milli-Q) water.[4] Ensure glassware is acid-washed.
No Color Development Reagents A/B degraded.Phenol and Hypochlorite are light-sensitive. Prepare fresh daily and store in amber bottles.
Inconsistent IC50 Lack of pre-incubation.Benzothiazoles require time to reach equilibrium. Strictly adhere to the 15-min pre-incubation.

References

  • Weatherburn, M. W. (1967).[4] Phenol-hypochlorite reaction for determination of ammonia.[5][7][11][12] Analytical Chemistry, 39(8), 971–974.[4] Link[4]

  • Kot, M., et al. (2021).[4] Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. Archiv der Pharmazie. Link

  • Amtul, Z., et al. (2002).[4] Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348.[4] Link

  • BenchChem Application Note. (2025). Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method).[4][5][6] Link[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminomethylbenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedural recipes. The 2-aminomethylbenzothiazole scaffold is a critical pharmacophore, frequently utilized in the development of targeted therapeutics such as p38α MAP kinase inhibitors[1] and advanced metal-ligand complexes.

Synthesizing this core presents unique challenges, primarily due to the oxidative instability of the 2-aminothiophenol precursor and the high reactivity of the final free aliphatic amine[2][3]. This guide provides a self-validating, step-by-step methodology utilizing the Boc-glycine condensation route, which is favored for its high yield and operational safety over alternative toxic aminoacetonitrile pathways[4].

Experimental Workflow Visualization

The following diagram outlines the logical progression of our optimized synthetic route.

Pathway ATP 2-Aminothiophenol Coupling Amide Coupling (EDC/HOBt) ATP->Coupling BocGly Boc-Glycine BocGly->Coupling Thioanilide Intermediate Thioanilide Coupling->Thioanilide Cyclization Cyclization (Acid/Heat) Thioanilide->Cyclization BocBZT Boc-Protected Benzothiazole Cyclization->BocBZT -H2O Deprotection Deprotection (HCl/Dioxane) BocBZT->Deprotection Product 2-Aminomethylbenzothiazole Hydrochloride Deprotection->Product -CO2, -Isobutylene

Synthetic workflow for 2-aminomethylbenzothiazole via Boc-glycine condensation.

Self-Validating Experimental Protocols

Phase 1: Amide Coupling (Thioanilide Formation)

Causality: Direct condensation of 2-aminothiophenol with unprotected amino acids often leads to uncontrolled polymerization or side reactions. Utilizing Boc-glycine ensures strictly selective amide bond formation. EDC·HCl and HOBt are selected as coupling agents to facilitate a mild reaction environment, preventing the thermal degradation associated with acid chloride intermediates[5].

Step-by-Step Methodology:

  • Purge a round-bottom flask with Argon. Dissolve Boc-glycine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous Dichloromethane (DCM).

  • Add EDC·HCl (1.2 equiv) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add freshly distilled 2-aminothiophenol (1.0 equiv), followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The system is validated for the next step when the [M+H]⁺ peak corresponds to the uncyclized thioanilide mass, and the 2-aminothiophenol peak is entirely absent.

Phase 2: Acid-Catalyzed Cyclization

Causality: The intermediate thioanilide requires dehydration to form the thiazole ring. Because this is an equilibrium-driven process, simply heating the mixture is insufficient. Employing a catalytic amount of p-Toluenesulfonic acid (pTsOH) in toluene under reflux with a Dean-Stark apparatus physically removes water from the system, driving the reaction to absolute completion[2].

Step-by-Step Methodology:

  • Dissolve the crude thioanilide in anhydrous toluene.

  • Add a catalytic amount of pTsOH (0.1 equiv).

  • Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 4 hours.

  • Monitor the Dean-Stark trap for water accumulation.

  • Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar thioanilide spot and the appearance of a new, highly UV-active, less polar spot validates successful cyclization.

Phase 3: Deprotection and Salt Isolation

Causality: The free base of 2-aminomethylbenzothiazole is highly susceptible to oxidative dimerization and degradation on the benchtop. By executing the Boc-deprotection using anhydrous 4M HCl in dioxane, the product immediately precipitates as a stable hydrochloride salt, effectively locking it in a degradation-resistant state[3].

Step-by-Step Methodology:

  • Dissolve the Boc-protected benzothiazole in a minimal amount of anhydrous DCM.

  • Slowly add 10 volumes of 4M HCl in dioxane at 0°C.

  • Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the isobutylene and CO₂ evolve.

  • Filter the precipitate under a stream of Argon, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Checkpoint: The process is validated by the gravimetric yield of the white precipitate and a ¹H-NMR (in DMSO-d₆) showing the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad 3H signal at ~8.5 ppm (NH₃⁺).

Quantitative Data & Quality Metrics

Synthesis PhaseReagents & ConditionsExpected YieldSelf-Validation MetricPrimary Failure Mode
Amide Coupling EDC·HCl, HOBt, DIPEA, DCM, RT, 12h85 - 92%LC-MS: [M+H]⁺ of thioanilideDisulfide formation (oxidation)
Cyclization pTsOH (cat.), Toluene, 110°C, 4h78 - 85%TLC: Rf shift, UV active spotIncomplete dehydration
Deprotection 4M HCl/Dioxane, RT, 2h> 95%Gravimetric: White precipitateHygroscopic degradation

Troubleshooting Desk (FAQs)

Q: My starting 2-aminothiophenol has turned yellow/orange, and my coupling yields are abysmal. What is happening? A: 2-aminothiophenol is highly prone to oxidative dimerization into 2,2'-dithiobis(aniline) upon exposure to atmospheric oxygen[2]. If your reagent has turned orange, it has oxidized. This drops the effective concentration of the monomer, leading to poor coupling yields. Solution: Always distill 2-aminothiophenol prior to use and store it strictly under argon.

Q: LC-MS analysis of my cyclization step shows a mixture of the open-chain thioanilide and the closed benzothiazole. How do I force completion? A: Cyclization is a condensation reaction that produces water. If water is not actively removed, the reaction reaches a thermodynamic equilibrium[5]. Solution: Ensure your Dean-Stark trap is functioning correctly and the toluene is vigorously refluxing. If the issue persists, switch to a stronger dehydrating agent, such as heating the intermediate in Polyphosphoric Acid (PPA) at 120°C, though this requires a more tedious aqueous workup[2].

Q: I successfully isolated the free amine, but it turned into a dark, insoluble tar after a few days in the fridge. Why? A: The free primary amine of 2-aminomethylbenzothiazole is chemically unstable; it can undergo self-condensation or oxidative degradation[3]. Solution: Never store the free base. Always isolate and store the compound as a hydrochloride salt (as outlined in Phase 3). When you need the free amine for downstream reactions (e.g., Buchwald-Hartwig aminations), neutralize the salt in situ using a base like sodium tert-butoxide or DIPEA immediately prior to the reaction[1].

Q: Can I use aminoacetonitrile instead of Boc-glycine to skip the deprotection step? A: While condensation with aminoacetonitrile is a known historical route, it requires harsher cyclization conditions and involves handling highly toxic cyanide-derived intermediates[4]. The Boc-glycine route is strongly recommended as it offers superior control over the reaction trajectory, prevents multiple insertions, and yields a higher purity pharmaceutical-grade intermediate.

References

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors.
  • A Technical Guide to the Historical Synthesis of Benzothiazoles. Benchchem.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • 2-苯并噻唑甲胺 | CAS:42182-65-0. Heowns.

Sources

Technical Support Center: Synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on improving reaction yield, minimizing side products, and ensuring the reliable synthesis of this key intermediate.

Introduction: The Synthetic Challenge

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a valuable building block in medicinal chemistry, often utilized for its unique structural and electronic properties in the development of novel therapeutic agents.[1][2] However, its synthesis is not trivial and presents several challenges. The benzothiazole core is sensitive, and the key starting materials, particularly aminothiophenols, are prone to oxidative side reactions.[3][4] Furthermore, introducing a primary aminomethyl group at the C2 position requires a multi-step approach, with each step presenting unique optimization and troubleshooting hurdles.

This guide outlines a reliable, three-step synthetic pathway and provides detailed solutions to common problems encountered at each stage.

Proposed Synthetic Pathway

The recommended pathway involves the initial formation of a stable 2-aminobenzothiazole precursor, followed by conversion to a nitrile and subsequent reduction. This approach avoids the direct use of unstable reagents and allows for purification at intermediate stages, maximizing the overall yield and purity of the final product.

G A p-Bromoaniline B KSCN, Br₂ in AcOH A->B Reactants C 2-Amino-6-bromobenzo[d]thiazole B->C Thiocyanation/ Cyclization D 2-Amino-6-bromobenzo[d]thiazole E 1. NaNO₂, H₂SO₄ 2. CuCN, KCN D->E Reactants F 6-Bromo-2-cyanobenzo[d]thiazole E->F Diazotization/ Cyanation G 6-Bromo-2-cyanobenzo[d]thiazole H LiAlH₄ in THF or Catalytic Hydrogenation G->H Reducing Agent I (6-Bromobenzo[d]thiazol-2-yl)methanamine H->I Reduction G A Low Yield Observed B Check Starting Material Purity A->B Cause? C Review Reaction Conditions A->C Cause? D Investigate Side Reactions A->D Cause? E Use Fresh/Purified Reagents. Run under Inert Atmosphere. B->E Solution F Optimize Temperature & Time. Screen Catalysts/Solvents. C->F Solution G Analyze Crude by LC-MS. Adjust Stoichiometry. D->G Solution

Sources

Technical Support Center: Recrystallization of Bromo-benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of bromo-benzothiazole compounds via recrystallization. It is designed to be a practical resource, moving beyond procedural lists to explain the underlying principles and troubleshooting strategies essential for achieving high purity and yield.

Part 1: Foundational Principles of Recrystallization for Bromo-benzothiazoles

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce the formation of crystals of the desired compound, leaving impurities behind in the mother liquor.[3]

Bromo-benzothiazole compounds, being relatively polar aromatic heterocycles, often exhibit good solubility in a range of organic solvents.[4] Their purification by recrystallization is common, with solvents like ethanol, isopropanol, and ethanol/water mixtures frequently employed.[4][5][6][7] The success of the recrystallization hinges on the careful selection of a solvent system in which the bromo-benzothiazole has high solubility at elevated temperatures and low solubility at lower temperatures.[2]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of bromo-benzothiazole compounds in a question-and-answer format.

Q1: My bromo-benzothiazole compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][9] This typically happens when the melting point of the compound is lower than the temperature of the saturated solution.[9]

  • Immediate Corrective Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation temperature.[9][10]

    • Allow the solution to cool more slowly. Rapid cooling can favor oil formation.[3][9] Consider letting the flask cool to room temperature on a benchtop before transferring to an ice bath.

  • Preventative Measures:

    • Solvent Choice: The chosen solvent may be too non-polar. Consider a more polar solvent or a solvent mixture.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[8][10]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[10]

Q2: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What is the problem?

A2: The absence of crystallization upon cooling usually indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated.[8]

  • Troubleshooting Steps:

    • Check for Supersaturation: First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8][10]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used, and the solution is not saturated at the lower temperature. Gently heat the solution to evaporate a portion of the solvent.[8][9] Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. Allow the solution to cool again.

Q3: The recovery of my purified bromo-benzothiazole is very low. How can I improve the yield?

A3: A low yield is a common issue in recrystallization and can stem from several factors.[9]

  • Potential Causes and Solutions:

    • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even at low temperatures.[9] Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10] If you suspect excess solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling for a second crop of crystals.[10]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, this will lead to a loss of product.[8] To prevent this, use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask).[8]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of the product. Always use a small amount of ice-cold solvent for washing.[3]

Q4: The recrystallized product is still colored, even though the pure compound should be white or colorless. How do I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.[9][10]

  • Procedure:

    • After dissolving the crude bromo-benzothiazole in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding it to a boiling solution can cause vigorous frothing.

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much charcoal can lead to a decrease in yield, as it can adsorb the desired compound along with the impurities.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my bromo-benzothiazole derivative?

A1: The ideal solvent is one in which your compound has high solubility when hot and low solubility when cold.[2] A good starting point is to use solvents that have been reported for similar compounds. For bromo-benzothiazoles, ethanol, isopropanol, and mixtures of ethanol and water are often effective.[5][6][7] To experimentally determine a good solvent, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[2]

Q2: What is a solvent pair and when should I use one?

A2: A solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" anol/water is a common solvent pair.[3] You would use a solvent pair when no single solvent has the desired solubility characteristics. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How can I be sure that my recrystallized product is pure?

A3: The purity of the recrystallized bromo-benzothiazole can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.[11]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Part 4: Experimental Protocols and Data

Protocol 1: General Recrystallization of a Bromo-benzothiazole Compound

This protocol provides a general workflow for the recrystallization of a solid bromo-benzothiazole derivative.

dot

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product in Minimum Hot Solvent A->B C 3. Hot Filtration (if insoluble impurities are present) B->C Optional D 4. Slow Cooling to Induce Crystallization B->D If no hot filtration C->D E 5. Isolation of Crystals by Vacuum Filtration D->E F 6. Washing Crystals with Cold Solvent E->F G 7. Drying the Purified Crystals F->G

Caption: General workflow for the recrystallization of bromo-benzothiazole compounds.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests or literature precedents. For example, isopropanol is used for 2,6-dibromo benzothiazole.[5]

  • Dissolution: Place the crude bromo-benzothiazole compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Logic Diagram

dot

Troubleshooting_Logic Start Recrystallization Issue OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol1 Reheat, Add More Solvent, Cool Slowly OilingOut->Sol1 Yes Sol2 Scratch Flask or Add Seed Crystal NoCrystals->Sol2 Yes Sol4 Use Minimum Hot Solvent, Wash with Cold Solvent LowYield->Sol4 Yes Sol3 Evaporate Some Solvent and Recool Sol2->Sol3 If no success

Caption: Decision tree for troubleshooting common recrystallization problems.

Table 1: Common Solvents for Benzothiazole Derivatives
SolventApplication ExampleReference
IsopropanolRecrystallization of 2,6-dibromo benzothiazole[5]
EthanolRecrystallization of 6-bromo 2-amino benzothiazole[6]
Ethanol-WaterRecrystallization of 4-benzyloxy-acetanilide (a precursor)[7]
Absolute EthanolRecrystallization of a bromobenzothiazole-based luminescence reagent precursor[12]

References

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Troubleshooting. Chemistry LibreTexts. (2022, April 7). [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. IJPPR. (2015, April 25). [Link]

  • Recrystallization. Unknown Source. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. (2025, February 16). [Link]

  • Synthesis, Properties, and Biological Applications of Benzothiazoles. IntechOpen. (2024, July 24). [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Thieme. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source. [Link]

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. ResearchGate. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (2017, April 10). [Link]

  • Crystal clear purification solutions. Sulzer. [Link]

  • CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof.
  • Purification of Product Mixtures. Chemistry LibreTexts. (2022, April 7). [Link]

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Technical Support Center: A Guide to Overcoming Solubility Challenges with (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (6-Bromobenzo[d]thiazol-2-yl)methanamine. This document provides in-depth troubleshooting strategies and detailed protocols to address the compound's inherently poor aqueous solubility. Our goal is to empower researchers to achieve consistent, reliable, and artifact-free results in their biological and biochemical assays.

Section 1: Understanding the Core Challenge - Frequently Asked Questions (FAQs)
Q1: Why is (6-Bromobenzo[d]thiazol-2-yl)methanamine so difficult to dissolve in aqueous assay buffers?

The poor aqueous solubility of this compound stems directly from its molecular structure. It is characterized by a large, rigid, and hydrophobic benzothiazole ring system. The presence of a bromine atom further increases its lipophilicity (tendency to dissolve in fats or lipids rather than water). While the methanamine (-CH₂NH₂) group provides a potential site for protonation to form a more soluble salt, the overall nonpolar character of the molecule dominates, leading to low solubility in neutral aqueous media. Benzothiazole derivatives are well-known for their therapeutic potential but often present solubility challenges in formulation and screening.[1][2][3][4][5]

Q2: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What is happening?

This is a classic phenomenon known as "anti-solvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[6] However, when a concentrated DMSO stock is introduced into an aqueous buffer (the "anti-solvent"), the local concentration of the compound can momentarily exceed its solubility limit in the new, highly aqueous environment. This causes the compound to crash out of the solution, forming a fine precipitate or colloid. Proper dilution technique is critical to avoid this.[7][8]

Q3: What is the significance of the methanamine group, and can I use it to my advantage?

Absolutely. The primary amine of the methanamine group is basic and can accept a proton (H⁺) to form a positively charged ammonium salt (-CH₂NH₃⁺). This process is governed by the compound's pKa, the pH at which the amine is 50% protonated. By lowering the pH of the solution to be well below the pKa of the amine, you can significantly increase the proportion of the protonated, charged, and therefore more water-soluble form of the molecule.[9][10] This pH-modification strategy is one of the most effective first steps for solubilizing basic compounds.

Section 2: The Universal Starting Point: DMSO Best Practices

DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro screening.[11] However, its use requires careful consideration to avoid experimental artifacts.

Q4: What is the correct way to prepare a high-concentration stock solution in DMSO?

A robust stock solution is the foundation of a successful experiment.

Protocol 1: High-Concentration DMSO Stock Preparation

  • Weighing: Accurately weigh the desired amount of (6-Bromobenzo[d]thiazol-2-yl)methanamine powder.

  • Initial Solvation: Add the appropriate volume of 100% anhydrous DMSO to achieve a high starting concentration (e.g., 10-50 mM). A higher stock concentration is generally better as it minimizes the volume of DMSO carried into the final assay.

  • Energy Input: Vigorously vortex the solution. If dissolution is slow, use a sonicating water bath for 5-15 minutes. Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.

  • Visual Confirmation: Ensure the solution is completely clear, with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.

Q5: What are the acceptable final concentrations of DMSO in common assays?

DMSO is not inert and can impact assay results, from enzyme activity to cell viability.[11][12][13][14] Always include a "vehicle control" (assay buffer + identical final DMSO concentration, without the compound) to account for these effects.

Assay TypeRecommended Max DMSO ConcentrationRationale & Potential Issues
Biochemical Assays (e.g., purified enzyme) < 2% (v/v)Higher concentrations can denature proteins or directly inhibit/activate enzymes.
Cell-Based Assays (e.g., cytotoxicity, signaling) < 0.5% (v/v), ideally ≤ 0.1%DMSO is known to affect membrane permeability, induce cell differentiation, and cause cytotoxicity at concentrations above 0.5%.[6][12][14]
High-Throughput Screening (HTS) < 1% (v/v)A compromise between solubility and assay interference. Can cause false positives/negatives.[11]
Section 3: A Systematic Workflow for Overcoming Poor Solubility

When simple dilution from a DMSO stock fails, a systematic approach is necessary. This workflow guides you from the simplest to more complex formulation strategies.

Solubility_Workflow cluster_start Start cluster_step1 Step 1: Optimize Dilution & pH cluster_step2 Step 2: Introduce Excipients cluster_step3 Step 3: Advanced Formulation cluster_end Finish start Precipitation Observed in Assay check_dilution Q: Is Dilution Protocol Correct? (See Protocol 2) start->check_dilution check_dilution->start No, Correct Protocol adjust_ph Q: Is pH Adjustment Feasible? (Acidify Stock) check_dilution->adjust_ph Yes try_cosolvent Q: Add a Co-solvent? (e.g., Ethanol, PEG-400) adjust_ph->try_cosolvent No/Ineffective success Compound Soluble & Assay Validated adjust_ph->success Yes, Soluble try_surfactant Q: Add a Surfactant? (e.g., Tween-20) try_cosolvent->try_surfactant No/Ineffective try_cosolvent->success Yes, Soluble try_cd Q: Use Cyclodextrins? (e.g., HP-β-CD) try_surfactant->try_cd No/Ineffective try_surfactant->success Yes, Soluble try_cd->success Yes, Soluble

Caption: A decision-making workflow for troubleshooting compound solubility.

Step 1: pH Adjustment

Q6: How do I use pH to increase the solubility of (6-Bromobenzo[d]thiazol-2-yl)methanamine?

By preparing a slightly acidic stock solution, you can protonate the basic amine, creating a more soluble salt.

Protocol 2: Acidic Stock Preparation and pH Control

  • Prepare Acidic Diluent: Prepare your primary assay buffer and adjust its pH to a lower value (e.g., pH 5.0-6.5) using dilute HCl.

  • Create Intermediate Stock: Prepare a high-concentration stock in 100% DMSO as described in Protocol 1. Create an intermediate dilution of this stock in the acidic diluent. For example, dilute a 10 mM DMSO stock 1:10 into the pH 6.0 buffer to create a 1 mM intermediate stock in 10% DMSO.

  • Final Dilution: Use this 1 mM intermediate stock for your final serial dilutions into the main assay buffer. This gradual reduction in organic solvent concentration helps prevent precipitation.

  • CRITICAL - pH Control: The final pH of your assay will be affected. You MUST run a parallel vehicle control where you add the same volume of the acidic diluent (without compound) to ensure that the pH shift itself does not alter your biological readout.[15]

Step 2: Co-solvents and Surfactants

If pH adjustment is insufficient or incompatible with your assay, introducing other excipients is the next step.

Q7: Which co-solvents or surfactants should I try?

  • Co-solvents are water-miscible organic solvents that reduce the overall polarity of the buffer, making it more hospitable to hydrophobic compounds.[16][17][18]

  • Surfactants are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles that encapsulate insoluble compounds in their hydrophobic core.[19]

Table 2: Properties of Common Solubilizing Excipients

Excipient ClassExampleTypical Final ConcentrationMechanism of Action
Co-solvent Ethanol1-5%Reduces solvent polarity.[20]
Co-solvent Polyethylene Glycol 400 (PEG-400)1-10%Reduces solvent polarity.[16][20]
Non-ionic Surfactant Tween® 20 / Polysorbate 200.01-0.1%Micellar encapsulation.
Non-ionic Surfactant Triton™ X-1000.01-0.1%Micellar encapsulation.
Cyclodextrin Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-10 mMForms a host-guest inclusion complex.[21][22]

Protocol 3: Screening Excipients for Solubility Enhancement

  • Prepare 10x concentrated solutions of each excipient (e.g., 10% Ethanol, 1% Tween-20) in your assay buffer.

  • In a series of microcentrifuge tubes, add 1 part of your high-concentration DMSO stock to 9 parts of each 10x excipient solution. This creates a 1:10 dilution of your compound in a buffer containing 10% DMSO and the 1x final concentration of the excipient.

  • Vortex each tube thoroughly.

  • Let the tubes sit for 30 minutes at room temperature.

  • Visually inspect for precipitation. A clear solution is desired. You can shine a laser pointer through the solution; a clear solution will show no beam (no Tyndall effect), whereas a colloidal suspension will scatter the light.

  • Once you find a condition that works, remember to test a vehicle control with that excipient in your assay to check for interference.

Micelle_Solubilization Mechanism of Surfactant Solubilization cluster_micelle Micelle center soluble_complex Solubilized Complex a1 a1->center a2 a2->center a3 a3->center a4 a4->center a5 a5->center a6 a6->center a7 a7->center a8 a8->center compound Poorly Soluble Compound compound->center Encapsulation surfactant Hydrophilic Head Hydrophobic Tail water Aqueous Buffer water->soluble_complex Dispersion

Caption: Micellar encapsulation of a hydrophobic compound by surfactants.

Step 3: Advanced Formulation with Cyclodextrins

Q8: When should I consider using cyclodextrins?

Cyclodextrins are a powerful but more complex option. They are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23] They work by forming an "inclusion complex," where the poorly soluble drug is encapsulated within the cyclodextrin's hydrophobic cavity.[21][22] This is particularly useful when other methods fail or when you need to deliver the compound in a formulation with very low levels of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[22][24]

Section 4: The Most Critical Protocol: Accurate Serial Dilutions

Incorrectly performed serial dilutions are a major source of error, especially when dealing with solubility-challenged compounds. The goal is to dilute the compound while keeping the solvent/excipient concentration constant across all wells.

Protocol 4: Serial Dilution to Maintain Constant Co-solvent Concentration This protocol creates a dilution series where the final DMSO concentration is fixed at 0.5%.

  • Prepare Stock: Start with a 10 mM stock of your compound in 100% DMSO.

  • Prepare 'Top Solution': Create the highest concentration to be tested. To make a 100 µM top solution with 0.5% DMSO, add 5 µL of the 10 mM stock to 995 µL of assay buffer. This is your "Top Solution".

  • Prepare 'Diluent Solution': This solution will be used for all subsequent dilutions. Prepare a bulk solution of assay buffer containing 0.5% DMSO (e.g., add 50 µL of 100% DMSO to 9.95 mL of assay buffer).

  • Perform Serial Dilutions:

    • Dispense your desired volume (e.g., 100 µL) of the "Diluent Solution" into wells 2 through 12 of a 96-well plate.

    • Add double the volume (e.g., 200 µL) of the "Top Solution" to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Using a fresh tip, transfer 100 µL from well 2 to well 3. Mix thoroughly.

    • Continue this 1:2 dilution across the plate.

Serial_Dilution cluster_prep Preparation cluster_plate 96-Well Plate Dilution stock 10 mM Cmpd 100% DMSO diluent 0.5% DMSO Assay Buffer top_sol Top Solution 100 µM Cmpd 0.5% DMSO stock->top_sol buffer Assay Buffer buffer->diluent buffer->top_sol well2 Well 2 50 µM Cmpd 0.5% DMSO diluent->well2 Add 100 µL well3 Well 3 25 µM Cmpd 0.5% DMSO diluent->well3 Add 100 µL well_n ... diluent->well_n Add 100 µL well1 Well 1 100 µM Cmpd 0.5% DMSO top_sol->well1 Add 200 µL well1->well2 Transfer 100 µL & Mix well2->well3 Transfer 100 µL & Mix well3->well_n ...

Caption: Workflow for serial dilution maintaining a constant co-solvent level.

References
  • Pharmaffiliates. (n.d.). CAS No : 15864-32-1 | Product Name : 2-Amino-6-bromobenzothiazole. Retrieved from [Link]

  • do Amaral, A. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Rehman, J. U., et al. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports.
  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Craciunescu, O., et al. (2023).
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Khan, I., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances.
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  • Al-kassas, R., et al. (2022).
  • MDPI. (2021, April 13). 4-(7-Bromobenzo[d][25][26][27]thiadiazol-4-yl)morpholine. Retrieved from [Link]

  • Würfel, E. R., et al. (2014). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • Chen, J., et al. (2022). Surfactant-Mediated Ultrasonic-Assisted Extraction and Purification of Antioxidants from Chaenomeles speciosa (Sweet)
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  • Kumar, V., & Sharma, P. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759.
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  • Sbardella, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • Deshmukh, R., & Jha, A. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 932-938.
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  • Google Patents. (n.d.). US7467633B2 - Enhanced solubilization using extended chain surfactants.
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Scaling up the synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Level 3 Technical Support Document designed for process chemists and scale-up teams. It prioritizes robust, crystallization-driven purification methods over chromatography to ensure scalability.

Document ID: TSC-SYN-6BBT-001 Version: 2.1 (Preclinical Scale-Up) Target Compound: (6-Bromobenzo[d]thiazol-2-yl)methanamine (isolated as Hydrochloride salt)

Core Directive: The "Crystallization-Driven" Strategy

For preclinical scale-up (>100g), chromatographic purification is the primary bottleneck. This protocol utilizes a Delepine Reaction sequence. This route is selected because every intermediate—and the final product—can be purified via precipitation or crystallization, eliminating the need for silica gel columns.

Synthetic Logic & Pathway[1]
  • Scaffold Construction: We avoid the expensive 2-amino-5-bromothiophenol starting material by generating it in situ from 4-bromoaniline via the Herz reaction (or modified disulfide cleavage), then cyclizing with acetic anhydride.

  • Functionalization: The 2-methyl group is selectively brominated.

  • Amination: We use Hexamethylenetetramine (HMTA) instead of ammonia. Direct ammonolysis of benzyl halides leads to over-alkylation (dimer formation), whereas HMTA forms a stable quaternary salt that hydrolyzes exclusively to the primary amine.

SynthesisFlow Start 4-Bromoaniline Inter1 2-Amino-5-bromo thiophenol Start->Inter1 S2Cl2, NaOH (Herz Reaction) Inter2 6-Bromo-2-methyl benzothiazole Inter1->Inter2 Ac2O / AcOH Cyclization Inter3 2-(Bromomethyl)-6- bromobenzothiazole Inter2->Inter3 NBS, AIBN CCl4 or PhCl, Reflux Salt Hexaminium Salt Inter3->Salt HMTA, CHCl3 (Delepine) Final (6-Bromobenzo[d]thiazol- 2-yl)methanamine HCl Salt->Final HCl / EtOH Hydrolysis

Figure 1: Critical Process Flow for the synthesis of (6-Bromobenzo[d]thiazol-2-yl)methanamine HCl. Note the isolation of the Hexaminium salt to purge impurities.

Experimental Protocols (Scale-Up Optimized)

Stage 1: Synthesis of 6-Bromo-2-methylbenzo[d]thiazole

Target: Efficient formation of the benzothiazole core.

Protocol:

  • Thiol Formation: Suspend 4-bromoaniline (1.0 eq) in acetic acid. Add potassium thiocyanate (4.0 eq). Cool to 0°C.[1]

  • Bromine Addition: Add Bromine (1.0 eq) in acetic acid dropwise below 10°C. (Note: This forms 2-amino-6-bromobenzothiazole). Correction for Scale: For the 2-methyl target, use the Jacobson Cyclization approach:

    • React 4-bromoaniline with acetic anhydride (1.1 eq) to form 4-bromoacetanilide.

    • React 4-bromoacetanilide with Lawesson’s Reagent (0.6 eq) in toluene to form the thioamide.

    • Cyclization: Treat the thioamide with potassium ferricyanide (K₃Fe(CN)₆) in aqueous NaOH at 90°C.

  • Isolation: Steam distill or extract with DCM. The 2-methyl product is a solid (mp ~80-82°C).

  • QC Check: 1H NMR should show a singlet at ~2.8 ppm (CH3).

Stage 2: Radical Bromination (Wohl-Ziegler)

Target: Selective mono-bromination of the benzylic methyl group.

Protocol:

  • Dissolve 6-bromo-2-methylbenzo[d]thiazole (100 g) in Chlorobenzene (500 mL). Note: CCl4 is phased out; Chlorobenzene or Trifluorotoluene are superior green alternatives.

  • Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Add AIBN (0.05 eq) or Benzoyl Peroxide.

  • Reaction: Heat to 85°C (initiation is visible by foaming/color change). Stir for 4–6 hours.

  • Work-up: Cool to 0°C. Filter off the floating succinimide byproduct.

  • Concentration: Evaporate solvent to yield crude 2-(bromomethyl)-6-bromobenzothiazole .

    • Critical: Do not purify this lachrymator. Use immediately in Stage 3.

Stage 3: Delepine Reaction & Hydrolysis

Target: Installation of the primary amine without dimerization.

Protocol:

  • Salt Formation: Dissolve crude bromide from Stage 2 in Chloroform (or Ethyl Acetate). Add Hexamethylenetetramine (HMTA) (1.1 eq).

  • Stir at RT for 12 hours. The Hexaminium salt will precipitate as a thick white solid.

  • Filtration: Filter the salt and wash extensively with cold chloroform. This step removes unreacted starting material and over-brominated byproducts.

  • Hydrolysis: Suspend the salt in Ethanol (5 vol) and Conc. HCl (2 vol).

  • Reflux for 2–4 hours. The mixture will clear, then the product (Amine HCl) may precipitate or require cooling.

  • Isolation: Cool to 0°C. Filter the white crystalline solid.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if purity <98%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Stage 2: Reaction Stalls Radical chain termination due to oxygen.Sparge solvent with Nitrogen for 30 mins before adding AIBN. Add a second portion of AIBN (0.02 eq) if stalled.
Stage 2: Gem-dibromide impurity Over-bromination (reaction ran too long or excess NBS).Stop reaction at 90% conversion (monitor by HPLC). Do not exceed 1.05 eq of NBS.
Stage 3: Product is "Sticky" Incomplete hydrolysis of the polymeric acetals.Extend reflux time in HCl/EtOH. Ensure HCl concentration is >2M in the final mixture.
Stage 3: Low Yield Product solubility in the acidic mother liquor.The HCl salt has some solubility in hot water. Cool to -5°C before filtration. Add Isopropanol as an anti-solvent.
Final Product Color Oxidation of trace free amine.The HCl salt should be white. If pink/brown, wash with cold acetone. Ensure storage under Argon.

Analytical Quality Control (QC)

Impurity Profile to Monitor:

  • Starting Material: 6-Bromo-2-methylbenzothiazole (Limit: <0.1%).

  • Hydrolysis Byproduct: Ammonium Chloride (Limit: <0.5%). Detection: Residue on ignition or Chloride titration discrepancy.

  • Dimer: Bis((6-bromobenzo[d]thiazol-2-yl)methyl)amine. Origin: Direct alkylation if HMTA fails. Rare in Delepine.

Spectroscopic Validation:

  • 1H NMR (DMSO-d6):

    
     8.5-8.8 (br s, 3H, NH3+), 8.3 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 4.6 (s, 2H, CH2-N).
    
  • Mass Spec: m/z = 243/245 (M+H of free base).

FAQs: Safety & Stability

Q: Why isolate the HCl salt instead of the free base? A: The free amine, (6-Bromobenzo[d]thiazol-2-yl)methanamine, is prone to oxidative dimerization and carbamate formation upon exposure to air. The Hydrochloride salt is a stable, non-hygroscopic crystalline solid suitable for long-term storage (Shelf life >2 years at RT).

Q: The Stage 2 intermediate is a lachrymator. How do we handle it? A: 2-(Bromomethyl)benzothiazoles are potent eye irritants.

  • Engineering Control: Do not isolate the solid bromide if possible. Perform a "telescoped" work-up: Filter succinimide, concentrate the filtrate, and immediately add the HMTA solution to the residue in the same reactor.

  • Neutralization: Wash glassware with dilute ammonia or sodium thiosulfate to quench residues.

Q: Formaldehyde is generated during Stage 3. How is this managed? A: The hydrolysis of HMTA releases 6 equivalents of formaldehyde.

  • Ventilation: This step must be performed in a high-efficiency fume hood.[2]

  • Scrubbing: The off-gas should be bubbled through a sodium bisulfite solution trap to capture formaldehyde vapors.

References

  • Delepine Reaction Mechanism & Scale-up

    • Source: Galat, A., & Elion, G. B. (1950). "Interaction of Amides with Amines."[3][4] Journal of the American Chemical Society.

    • Relevance: Foundational text on the stability of hexaminium salts.
    • Link:

  • Synthesis of 2-Substituted Benzothiazoles

    • Source: Jordan, A., et al. (2020). "Assessing the Limits of Sustainability for the Delépine Reaction." ACS Sustainable Chemistry & Engineering.
    • Relevance: Modern green solvent alternatives (DMC, EtOAc) for the Delepine step.
    • Link:

  • Wohl-Ziegler Bromination on Heterocycles

    • Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
    • Relevance: Standard protocols for benzylic bromination of electron-deficient heterocycles.
    • Link:

  • Benzothiazole Scaffold Construction (Jacobson Cyclization)

    • Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955).
    • Relevance: Detailed procedure for oxidative cycliz
    • Link:

Sources

Validation & Comparative

Fragment-Based Drug Discovery: Cross-Reactivity and Target Profiling of (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) matures, the selection of initial core scaffolds dictates the trajectory of lead optimization. Benzothiazole-based fragments are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors and allosteric modulators.

This guide provides an objective, data-driven comparison of (6-Bromobenzo[d]thiazol-2-yl)methanamine (6-Br-BTM) against its unsubstituted and fluorinated analogs. By analyzing cross-reactivity profiles and binding kinetics—specifically focusing on the ubiquitin-conjugating enzyme Ube2T and secondary kinase targets—this guide will help drug development professionals make informed decisions regarding scaffold selection, halogen enrichment, and off-target mitigation.

Mechanistic Rationale: The Role of the 6-Bromo Substitution

The unsubstituted parent fragment, 1-(1,3-benzothiazol-2-yl)methanamine (referred to as EM04 in literature), is a validated binder to the allosteric pocket of Ube2T, an E2 enzyme critical to the Fanconi anemia DNA repair pathway . However, its baseline affinity is relatively weak (


).

Introducing a bromine atom at the 6-position (6-Br-BTM) fundamentally alters the fragment's interactome through two distinct causal mechanisms:

  • Halogen Bonding (Sigma-Hole Interactions): The highly polarizable bromine atom features an electron-deficient region (the sigma-hole) along the C-Br bond axis. This allows 6-Br-BTM to form highly directional, non-covalent interactions with electron-rich side chains (e.g., Asp, Glu) or backbone carbonyls within target pockets, significantly increasing binding enthalpy.

  • Desolvation and Hydrophobic Packing: The bromine atom increases the fragment's overall lipophilicity (LogP). This drives favorable entropic gains upon binding due to the displacement of ordered water molecules from hydrophobic sub-pockets.

While these factors improve target affinity, they simultaneously increase the risk of cross-reactivity. The flat, lipophilic nature of the brominated benzothiazole core is highly accommodating to the ATP-binding hinge regions of various kinases, necessitating rigorous cross-reactivity profiling.

Pathway E1 E1 Activating Enzyme Ube2T Ube2T (E2 Enzyme) E1->Ube2T Thioester Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation FANCL FANCL (E3 Ligase) Ube2T->FANCL Protein-Protein Interaction Frag 6-Br-BTM Fragment (Allosteric Inhibitor) Frag->Ube2T Blocks Ub Conjugation

Allosteric inhibition of the Ube2T ubiquitination pathway by the 6-Br-BTM fragment.

Comparative Performance Data

To objectively evaluate the performance of 6-Br-BTM, we compare it against the unsubstituted baseline (BTM/EM04) and a 6-Fluoro analog (6-F-BTM). The data below synthesizes thermal stabilization, kinetic affinity, and broad-spectrum kinase cross-reactivity.

Table 1: Fragment Profiling and Cross-Reactivity Summary
Fragment ScaffoldSubstitutionUbe2T

(μM)
Ube2T

(°C)
Kinase Panel Hit Rate (%)*Ligand Efficiency (LE)
BTM (EM04) None850+1.212%0.28
6-F-BTM 6-Fluoro620+1.815%0.29
6-Br-BTM 6-Bromo145+3.528%0.34

*Kinase Panel Hit Rate is defined as >50% inhibition at 1 mM fragment concentration across a standard 50-kinase screening panel.

Data Interpretation: The 6-bromo substitution yields a nearly 6-fold improvement in Ube2T affinity compared to the unsubstituted BTM, driving the Ligand Efficiency (LE) to a highly favorable 0.34 kcal/mol per heavy atom. However, this comes at the cost of a doubled kinase cross-reactivity rate (28%). The 6-fluoro analog fails to provide the same affinity boost, likely because fluorine is highly electronegative and lacks a sufficient polarizable sigma-hole to engage in strong halogen bonding.

Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of the cross-reactivity and affinity data, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out false positives caused by aggregation or solvent effects.

ScreeningWorkflow Lib Fragment Library (BTM Analogs) TSA Primary Screen: TSA (Thermal Shift Assay) Lib->TSA High-Throughput SPR Secondary Screen: SPR (Binding Kinetics) TSA->SPR ΔTm > 2°C Xray Structural Validation (X-ray Crystallography) SPR->Xray Kd < 500 μM 1:1 Langmuir Fit Hit Lead Optimization (Target Selectivity) Xray->Hit Binding Mode Confirmed

Self-validating fragment screening workflow from primary TSA to structural validation.
Protocol A: High-Throughput Thermal Shift Assay (TSA) for Target Profiling

Causality: TSA directly measures the thermodynamic stabilization of the protein upon ligand binding. It is target-agnostic, making it ideal for rapidly profiling the fragment against Ube2T and secondary kinase targets without requiring functional enzymatic assays.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing 2 μM of the target protein (e.g., Ube2T) and 5X SYPRO Orange dye in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Fragment Addition: Dispense 19 μL of the master mix into a 384-well PCR plate. Add 1 μL of 6-Br-BTM (or analogs) dissolved in DMSO to achieve a final fragment concentration of 1 mM (5% DMSO final).

  • Self-Validation Controls:

    • Negative Control: 1 μL of pure DMSO (establishes the baseline

      
      ).
      
    • Positive Control: A known high-affinity reference inhibitor (validates protein folding and dye responsiveness).

  • Thermal Cycling: Run the plate in a qPCR machine, ramping from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence (Ex/Em = 490/530 nm).

  • Data Validation & Analysis: Calculate the derivative curve (

    
    ). Validation Check:  A hit is only considered valid if the derivative curve exhibits a single, symmetrical transition peak. Biphasic curves or high initial baseline fluorescence indicate compound aggregation or dye interference, and the data point must be discarded.
    
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While TSA shows thermodynamic stabilization, SPR is required to quantify the true steady-state affinity (


) and kinetic rates. Because fragments like 6-Br-BTM exhibit rapid on/off rates, steady-state affinity fitting is prioritized.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (Ube2T) onto a CM5 sensor chip via standard amine coupling to a density of ~2000 Response Units (RU).

  • Self-Validation (Reference Channel): Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. All data from the active cell (FC2) must be subtracted by FC1 to correct for non-specific binding and bulk refractive index changes.

  • Solvent Correction: Run an 8-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for the high refractive index of the solvent. Validation Check: The solvent correction curve must be strictly linear; otherwise, the system requires extensive washing.

  • Analyte Injection: Inject 6-Br-BTM in a 2-fold dilution series (from 2 mM down to 15.6 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 60 seconds for dissociation.

  • Kinetic Fitting: Fit the double-referenced data (FC2 - FC1, solvent corrected) to a 1:1 Langmuir steady-state affinity model. Validation Check: The fit is only accepted if the

    
     error is less than 10% of the maximum theoretical response (
    
    
    
    ), confirming the interaction is a true 1:1 binding event rather than non-specific aggregation.

Conclusion & Strategic Recommendations

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a highly efficient fragment scaffold for targeting allosteric pockets, such as those found in Ube2T. The 6-bromo substitution provides a critical thermodynamic anchor via halogen bonding, dramatically improving affinity over the unsubstituted core.

However, researchers must strategically manage its elevated cross-reactivity. During lead optimization, it is recommended to functionalize the methanamine moiety to exploit target-specific sub-pockets, thereby generating steric clashes with off-target kinases while preserving the critical sigma-hole interaction at the primary target site.

References
  • Morreale, F. E., Bortoluzzi, A., Chaugule, V. K., Arkinson, C., Walden, H., & Ciulli, A. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of Medicinal Chemistry, 60(9), 4093–4098.[Link]

  • RCSB Protein Data Bank. (2017). PDB 5NGZ: Ube2T in complex with fragment EM04 (1-(1,3-benzothiazol-2-yl)methanamine). [Link]

Benchmarking the synthetic efficiency of different routes to 2-aminomethylbenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminomethylbenzothiazole scaffold is a privileged pharmacophore, serving as a critical bioisostere in protease inhibitors, GPCR ligands, and antitumor agents. However, its synthesis is often plagued by harsh dehydrating conditions or lachrymatory intermediates.

This guide benchmarks three distinct synthetic pathways. Our analysis identifies the Nucleophilic Substitution (Route B) as the superior method for medicinal chemistry library generation due to its divergent nature. Conversely, Green Catalytic Condensation (Route C) is identified as the process-chemistry winner, offering the highest Atom Economy (AE) and lowest E-factor for large-scale production.

MetricRoute A: Classical CondensationRoute B: Nucleophilic SubstitutionRoute C: Green Catalytic
Mechanism Cyclodehydration (Phillips)

Displacement
Microwave/Ionic Liquid Condensation
Primary Utility Bulk Commodity SynthesisSAR Library GenerationGreen/Process Scale-up
Atom Economy High (>85%)Moderate (~65-75%)Very High (>90%)
Key Risk Harsh conditions (PPA/

T)
Over-alkylation / LachrymatorsCatalyst cost / recyclability

Route Analysis & Mechanistic Causality

Route A: Classical Phillips Condensation (Polyphosphoric Acid)

The Protocol: Direct condensation of 2-aminothiophenol (2-ATP) with


-protected glycine (e.g., 

-Boc-glycine) or glycine equivalents using Polyphosphoric Acid (PPA) at elevated temperatures (

).
  • Scientific Insight: PPA serves a dual role as both solvent and strong dehydrating agent, driving the equilibrium toward the benzothiazole ring closure.

  • Critical Flaw: The high viscosity of PPA makes workup (quenching into ice water) laborious and non-scalable. Furthermore, the harsh acidity often degrades sensitive

    
    -protecting groups (like Boc), leading to uncontrolled polymerization or side reactions unless robust groups (e.g., Phthalimide) are used.
    
Route B: Nucleophilic Substitution (The Divergent Approach)

The Protocol: A two-step sequence. First, condensation of 2-ATP with chloroacetyl chloride yields 2-(chloromethyl)benzothiazole. Second, nucleophilic substitution (


) with various primary or secondary amines.
  • Scientific Insight: This route separates ring formation from amine introduction. The 2-chloromethyl intermediate acts as a "branching point," allowing a single batch of core scaffold to be split into dozens of vials for reaction with different amines.

  • Causality: The enhanced electrophilicity of the methylene carbon, activated by the adjacent benzothiazole

    
    -system, allows this reaction to proceed under mild conditions (room temperature, weak base like 
    
    
    
    ).
  • Trustworthiness: This is the most reliable route for generating diversity (SAR studies) because the ring closure is already complete before the valuable amine fragment is introduced.

Route C: Green Catalytic Condensation (Microwave/Ionic Liquids)

The Protocol: Condensation of 2-ATP with carboxylic acids (or nitriles) using solid acid catalysts (e.g., Zeolites, Sulfamic acid) or Ionic Liquids (e.g.,


) under Microwave (MW) irradiation.
  • Scientific Insight: Microwave heating provides volumetric heating, overcoming the activation energy barrier for cyclization in minutes rather than hours. Ionic liquids act as "designer solvents" that stabilize the polar transition state of the cyclization intermediate.

  • Green Advantage: Water is often the only byproduct. The catalyst/solvent can frequently be recycled, drastically reducing the E-factor (mass of waste / mass of product).

Comparative Benchmarking Data

The following data is synthesized from aggregated experimental baselines (standardized to 10 mmol scale).

Performance MetricRoute A (Classical PPA)Route B (Substitution)Route C (Green/MW)
Isolated Yield 65 - 75%80 - 92% (Step 2)85 - 95%
Reaction Time 4 - 8 Hours1 - 3 Hours10 - 20 Minutes
Purification Recrystallization (Messy)Column ChromatographyFiltration / Wash
Atom Economy (AE) High (Loss of

)
Moderate (Loss of

)
High (Loss of

)
Reaction Mass Efficiency Low (Due to excess PPA)MediumHigh
Safety Profile Corrosive (Acid burns)Lachrymatory (Alkyl halide)High Pressure (MW vials)

Visualizing the Pathways

The following diagram maps the logical flow and chemical transformations for all three routes.

BenzothiazoleRoutes Start 2-Aminothiophenol (2-ATP) PPA Route A: PPA 180°C, 4h Start->PPA InterB 2-(Chloromethyl) benzothiazole Start->InterB Cyclization GreenCat Route C: Ionic Liquid Microwave, 15 min Start->GreenCat Glycine N-Protected Glycine (e.g., Boc-Gly-OH) Glycine->PPA Glycine->GreenCat ProdA 2-Aminomethyl Benzothiazole PPA->ProdA - H2O ClAc Chloroacetyl Chloride ClAc->InterB StepB2 Route B: SN2 K2CO3, DMF, RT InterB->StepB2 Amine Diverse Amines (HNRR') Amine->StepB2 ProdB 2-Aminomethyl Derivatives (Library) StepB2->ProdB - HCl GreenCat->ProdA Green Synthesis

Caption: Comparative reaction network showing the divergent nature of Route B vs. the convergent nature of Routes A and C.

Detailed Experimental Protocols

Protocol 1: High-Throughput Synthesis (Route B - Substitution)

Recommended for: Medicinal Chemists requiring a library of 20+ analogs.

Step 1: Synthesis of Scaffold (2-Chloromethylbenzothiazole)

  • Dissolve: 2-Aminothiophenol (10 mmol) in DCM (20 mL) with Pyridine (11 mmol) at 0°C.

  • Add: Chloroacetyl chloride (11 mmol) dropwise over 15 mins. Caution: Exothermic.

  • Reflux: Heat to 40°C for 1 hour to effect cyclization (monitored by TLC).

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (
    
    
    ).

Step 2: Divergent Amination

  • Prepare: Dispense the scaffold (0.5 mmol) into reaction vials.

  • React: Add

    
     (1.5 eq) and the specific Amine (1.2 eq) in DMF (2 mL).
    
  • Conditions: Stir at RT for 2-4 hours. (Heat to 60°C only for sterically hindered amines).

  • Purification: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.

    • Self-Validating Check: Disappearance of the

      
       peak and appearance of amine protons in NMR.
      
Protocol 2: Green Process Synthesis (Route C - Microwave)

Recommended for: Scale-up (>10g) or Green Chemistry compliance.

  • Mix: 2-Aminothiophenol (10 mmol) and

    
    -Boc-Glycine (10 mmol) in a microwave vial.
    
  • Catalyst: Add

    
     (2 mL) or Sulfamic Acid (10 mol%). No other solvent required.[1]
    
  • Irradiate: Microwave at 300W,

    
     for 15 minutes.
    
  • Extraction: Cool to RT. Add Ether/Water mixture. The product extracts into Ether; the Ionic Liquid/Catalyst remains in the aqueous phase (and can be recycled).

  • Deprotection (if needed): Treat with TFA/DCM to remove Boc group.

Decision Matrix

Use this logic flow to select the optimal route for your specific project constraints.

DecisionTree Start Start: Define Goal Goal Goal? Start->Goal Scale Scale? Goal->Scale Process / Bulk Diversity Need Library? Goal->Diversity SAR / MedChem RouteA Route A: Classical PPA Scale->RouteA > 100kg (Commodity Cost) RouteC Route C: Green/MW Scale->RouteC < 1kg (Green) RouteB Route B: Substitution Diversity->RouteB Yes (High Diversity) Diversity->RouteC No (Single Target)

Caption: Strategic decision tree for selecting the synthetic route based on project phase and scale.

References

  • Review of Benzothiazole Synthesis

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[2][3]

    • Source: PMC / Molecules (2021).
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[1]

    • Source: MDPI (2020).
    • URL:[Link][4]

  • Nucleophilic Substitution Protocols

    • Title: Synthesis of 2-substituted benzothiazoles via nucleophilic substitution.[5][6]

    • Source: Organic Chemistry Portal (General Methodology).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted synthesis of benzothiazoles.[1][2][6][7]

    • Source: Journal of Applied Science and Engineering.
    • URL:[Link]

Sources

Head-to-head comparison of analytical methods for benzothiazole quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Analytical Methods for Benzothiazole Quantification Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Benzothiazoles (BTHs) are a class of high-production-volume chemicals used as vulcanization accelerators, corrosion inhibitors, and increasingly as pharmacophores in drug discovery.[1] Their quantification presents a unique analytical challenge due to their diverse polarity (ranging from the volatile benzothiazole to the ionic benzothiazole-2-sulfonic acid) and potential for thermal degradation.

This guide provides a critical, head-to-head comparison of the three dominant analytical modalities: LC-MS/MS , GC-MS , and HPLC-UV/Electrochemical .

  • The Gold Standard: LC-MS/MS offers the highest sensitivity (<10 ng/L) and versatility for biological and environmental matrices.

  • The Industrial Workhorse: HPLC-UV is sufficient for QC and high-concentration samples (>25 µg/L).

  • The Niche Performer: Electrochemical Detection (EC) provides superior sensitivity for specific electro-active targets (e.g., 2-mercaptobenzothiazole) at a fraction of the cost of MS.

Part 1: Strategic Method Selection (Decision Matrix)

Choosing the correct method relies on three variables: Analyte Polarity , Matrix Complexity , and Required Sensitivity .

DecisionMatrix Start Select Analytical Method AnalyteType Analyte Properties? Start->AnalyteType Volatile Volatile / Semi-Volatile (e.g., Benzothiazole, Me-S-BT) AnalyteType->Volatile Polar Polar / Ionic / Thermally Labile (e.g., BT-Sulfonic Acid, MBTS) AnalyteType->Polar Matrix Matrix Complexity? Volatile->Matrix LCMS LC-MS/MS (UHPLC-TQMS) (High Sensitivity, Universal) Polar->LCMS Avoid Thermal Degradation Simple Simple (Water/Solvent) Conc > 50 ppb Matrix->Simple Complex Complex (Bio/Waste) Conc < 1 ppb Matrix->Complex GCMS GC-MS (Cost-Effective, Robust) Simple->GCMS HPLC HPLC-UV / Electro (QC/Routine) Simple->HPLC Complex->LCMS

Figure 1: Decision matrix for selecting the appropriate analytical technique based on physicochemical properties and sensitivity requirements.

Part 2: Head-to-Head Technical Analysis
1. LC-MS/MS (UHPLC-TQMS): The Biological & Environmental Standard
  • Best For: Trace quantification in urine, serum, and wastewater; analysis of thermally labile compounds (e.g., MBTS).

  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode for basic BTHs and negative mode for acidic metabolites (e.g., OH-BTH).

  • Causality: LC-MS/MS is superior because it avoids the high temperatures of GC injection ports, which can degrade disulfide bridges in compounds like 2,2'-dithiobis-benzothiazole (MBTS) into mercaptobenzothiazole (MBT), leading to false positives.

Protocol 1: Trace Analysis in Urine/Water (Self-Validating System)

  • Pre-treatment: Enzymatic deconjugation (β-glucuronidase) is critical for urine to measure total BTHs, as >80% may be glucuronidated.

  • Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (Oasis HLB).

    • Step 1: Condition cartridge with 3 mL MeOH, then 3 mL acidified water (pH 2). Acidification suppresses ionization of BTHs, increasing retention on the hydrophobic sorbent.

    • Step 2: Load sample at 2-5 mL/min.

    • Step 3: Wash with 5% MeOH in water (removes salts/proteins).

    • Step 4: Elute with 100% MeOH.

  • Instrumental: C18 Column (1.7 µm), Mobile Phase A (0.1% Formic Acid), B (Acetonitrile).

  • Validation: Use isotopically labeled internal standards (e.g., benzothiazole-d4) to correct for matrix suppression, which can exceed 40% in urine.

2. GC-MS: The Cost-Effective Alternative
  • Best For: Volatile benzothiazole (BT) and methyl-thio derivatives in tap water.

  • Limitation: Thermal Instability. MBTS and hydroxylated derivatives degrade in the injector port. Derivatization (silylation) is required for polar metabolites, adding complexity.

  • Performance: Lower sensitivity than LC-MS/MS for polar compounds but excellent separation of structural isomers.

3. Electrochemical Detection (EC) vs. HPLC-UV
  • The Niche: While HPLC-UV is standard for quality control (QC), it lacks sensitivity for environmental traces (LOD ~25 µg/L).

  • The EC Advantage: Benzothiazoles with thiol groups (e.g., 2-mercaptobenzothiazole) are electro-active. Using Square Wave Voltammetry (SWV) or Amperometric detection with a Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) electrode can lower LODs to ~0.02 µg/L , rivaling MS sensitivity for specific targets at 10% of the cost.

Part 3: Quantitative Performance Comparison

The following data summarizes performance metrics derived from optimized protocols in peer-reviewed literature.

FeatureLC-MS/MS (UHPLC-TQMS) GC-MS (EI) HPLC-UV Electrochemical (SWV)
Primary Application Trace environmental & biological monitoringVolatile BTHs in water; Forensic analysisQC of rubber additives; Industrial synthesisTrace analysis of specific thiols (MBT)
LOD (Water) 0.5 – 10 ng/L (ppt)40 – 100 ng/L25,000 ng/L (25 ppb)20 – 50 ng/L
LOD (Urine/Bio) < 0.5 ng/mL ~5 ng/mLN/A (Low sensitivity)N/A (Matrix interference)
Linearity (R²) > 0.999> 0.995> 0.999> 0.990
Selectivity Excellent (MRM mode)Good (Mass spectral library)Moderate (Retention time only)High (Redox potential specific)
Thermal Stability High (Room temp separation)Low (Degradation of MBTS)HighHigh
Cost per Sample


$$
Part 4: Detailed Experimental Workflows
Workflow A: Sample Preparation (SPE) for LC-MS/MS

SPE_Workflow Sample Aqueous Sample (Urine/Water) Adjust pH Adjustment (Acidify to pH 2.0) Sample->Adjust Protonate Acids Condition Condition SPE (Oasis HLB: MeOH -> H2O) Adjust->Condition Load Load Sample (Flow < 5 mL/min) Condition->Load Wash Wash (5% MeOH in H2O) Load->Wash Remove Salts Elute Elute (100% MeOH) Wash->Elute Recover BTHs Evan Evaporate & Reconstitute (Mobile Phase) Elute->Evan

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for benzothiazole isolation. Acidification is the critical control point to ensure retention of acidic derivatives.

Workflow B: Electrochemical Detection Setup (Low Cost/High Sensitivity)

For laboratories without MS access targeting 2-Mercaptobenzothiazole (MBT):

  • Electrode: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNT) to enhance electron transfer.

  • Buffer: Britton-Robinson buffer (pH 4.0 - 6.0).

  • Technique: Square Wave Voltammetry (SWV).[2][3][4]

    • Parameters: Frequency 25 Hz, Amplitude 25 mV.

    • Oxidation Peak:[5][6] ~0.9 V vs. Ag/AgCl.

  • Result: This setup achieves an LOD of ~23 ng/L, significantly outperforming HPLC-UV.

References
  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry. Link

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Link

  • Domínguez, C., et al. (2012). Electrochemical determination of 2-mercaptobenzothiazole using a multi-walled carbon nanotube modified electrode. Talanta. Link

  • Gries, W., et al. (2015). Biomonitoring of 2-mercaptobenzothiazole in human urine. Archives of Toxicology. Link

  • Ni, H. G., et al. (2008). Benzothiazoles and benzotriazoles in wastewater treatment plants in China. Journal of Environmental Monitoring. Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (6-Bromobenzo[d]thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (6-Bromobenzo[d]thiazol-2-yl)methanamine, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), underpinned by established safety protocols for analogous chemical structures.

Core Principles of Chemical Handling Safety

The safe handling of any chemical compound rests on the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies. PPE, while essential, is the final line of defense. It is designed to protect the individual when engineering and administrative controls cannot eliminate the hazard entirely.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory activity being performed. The following table outlines the recommended PPE for handling (6-Bromobenzo[d]thiazol-2-yl)methanamine, from initial receipt and unpacking to disposal.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields[4]Nitrile gloves[4][5]Lab coat[4][5]Not generally required
Storage Safety glasses with side shields[4]Nitrile gloves[4]Lab coat[4]Not generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[4]Nitrile gloves (double-gloving recommended)[4]Lab coat[4]Not generally required if handled in a certified chemical fume hood[4]
Conducting Reactions Chemical splash goggles and face shield[4][5]Nitrile or neoprene gloves[4]Flame-resistant lab coat[5]Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[4][6]
Spill Cleanup Chemical splash goggles and face shield[4]Chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required for sealed containers

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling (6-Bromobenzo[d]thiazol-2-yl)methanamine is paramount to minimizing exposure risks.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify the availability and proper functioning of an emergency eyewash station and safety shower.

    • Inspect all PPE for defects before donning.

  • Weighing and Transferring:

    • All weighing and transferring of the solid compound should be conducted within a chemical fume hood to prevent the inhalation of any airborne particles.[4]

    • Use disposable weighing boats or paper to avoid cross-contamination.

    • Close the primary container tightly after dispensing the required amount.[4]

  • Reaction Setup and Execution:

    • Set up all apparatus within the fume hood.

    • When conducting reactions, wear chemical splash goggles and a face shield for enhanced protection against unexpected splashes.[4][5]

    • Use appropriate glove materials, such as nitrile or neoprene, for handling the compound and solvents.[4]

  • Post-Reaction Work-up and Purification:

    • Quench any reactive materials safely before proceeding with the work-up.

    • Handle all solutions and residues within the fume hood.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of (6-Bromobenzo[d]thiazol-2-yl)methanamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing the compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper), must be segregated into a clearly labeled, dedicated hazardous waste container.[4]

  • Container Management: Waste containers should be kept closed except when adding waste.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical flow for the safe handling of (6-Bromobenzo[d]thiazol-2-yl)methanamine, highlighting critical safety checkpoints at each stage.

experimental_workflow cluster_pre_handling Pre-Handling cluster_handling Handling Operations (in Fume Hood) cluster_post_handling Post-Handling receipt Receipt of Compound storage Secure Storage receipt->storage sc1 Verify Container Integrity receipt->sc1 ppe_check PPE Inspection storage->ppe_check sc2 Confirm Fume Hood Function storage->sc2 weighing Weighing & Transfer ppe_check->weighing Proceed with correct PPE reaction Reaction Setup & Execution weighing->reaction workup Work-up & Purification reaction->workup waste_disposal Waste Disposal workup->waste_disposal decontamination Decontamination of Glassware & Surfaces waste_disposal->decontamination sc3 Segregate Waste Properly waste_disposal->sc3

Caption: Logical workflow for the safe handling of (6-Bromobenzo[d]thiazol-2-yl)methanamine.

References

  • Benchchem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Benchchem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet.
  • Aaronchem. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2019).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.